Milbemycin A4 oxime
Description
Structure
3D Structure
Properties
CAS No. |
93074-04-5 |
|---|---|
Molecular Formula |
C32H45NO7 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |
InChI Key |
YCAZFHUABUMOIM-OWOPNLEVSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Appearance |
White solid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime is a potent semi-synthetic macrocyclic lactone that serves as the primary component of the broad-spectrum antiparasitic agent, milbemycin oxime. This technical guide provides an in-depth exploration of the discovery, origin, and synthesis of this compound. It details the journey from its natural precursor, milbemycin A4, produced by the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, to its chemical modification into the efficacious oxime derivative. This document includes a compilation of its physicochemical properties, quantitative efficacy data, and detailed experimental protocols for its production and synthesis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this significant veterinary medicinal compound.
Introduction
This compound is a cornerstone in the arsenal (B13267) against endo- and ectoparasites in veterinary medicine. As a member of the milbemycin family, it shares a close structural and functional relationship with the avermectins. Its broad-spectrum activity against nematodes and arthropods has made it an invaluable component in the prevention and treatment of parasitic infections in companion animals. This guide delves into the technical intricacies of its discovery and origin, providing a valuable resource for researchers and professionals in drug development.
Origin and Discovery
The journey to this compound began with the discovery of the milbemycins, a family of macrolide antibiotics.
The Natural Producer: Streptomyces hygroscopicus subsp. aureolacrimosus
Milbemycins are natural products of fermentation by the soil-dwelling actinomycete, Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] First isolated in Japan, these microorganisms produce a mixture of milbemycin congeners, with milbemycin A3 and A4 being major components.[1]
From Natural Product to a Potent Derivative
Initial investigations into the biological activity of naturally occurring milbemycins revealed their potent anthelmintic and insecticidal properties. However, the quest for enhanced efficacy, stability, and a broader spectrum of activity led to extensive chemical modification programs. A significant breakthrough was achieved through the modification of the C-5 hydroxyl group of milbemycin A4.[4] This led to the synthesis of 5-keto-5-oxime derivatives, among which this compound demonstrated superior activity against microfilariae.[4] Commercial milbemycin oxime is a mixture of milbemycin A3 and A4 oximes, typically in a ratio where the A4 oxime constitutes at least 80%.[3][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its formulation and application.
| Property | Value | Source |
| Molecular Formula | C32H45NO7 | [1][6] |
| Molecular Weight | 555.7 g/mol | [1][2][6] |
| Appearance | White or light yellow crystalline powder/solid | [1][5][6] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO, ethyl acetate, benzene, acetone (B3395972), and chloroform. Poor water solubility. | [3][5][6] |
| Storage | -20°C for long-term storage | [6] |
| Purity (typical) | >99% by HPLC | [6] |
Biological Activity and Mechanism of Action
This compound exerts its antiparasitic effects by targeting the nervous system of invertebrates.
Mechanism of Action
The primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][2][5][6] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.[1] In mammals, the target receptors, GABA-gated chloride channels, are primarily located in the central nervous system, and milbemycins have a lower affinity for these receptors, contributing to their selective toxicity.[1]
Caption: Mechanism of action of this compound in invertebrates.
Efficacy Data
Milbemycin oxime has demonstrated high efficacy against a range of parasites.
| Parasite | Host | Efficacy | Dosage | Source |
| Ancylostoma caninum | Dogs | 96.5% reduction after 1 treatment, 99.5% after 2 treatments | 500 µg/kg, PO | [7] |
| Uncinaria stenocephala | Dogs | Lacked efficacy | 500 µg/kg, PO | [7] |
| Ancylostoma tubaeforme (L4 larvae) | Cats | 94.7% worm reduction | 4 mg milbemycin / 10 mg praziquantel (B144689) tablet | [8][9] |
| Ancylostoma tubaeforme (adults) | Cats | 99.2% worm reduction | 4 mg milbemycin / 10 mg praziquantel tablet | [8][9] |
| Echinococcus multilocularis (adults) | Dogs | 100% | 0.5 mg/kg milbemycin oxime / 5 mg/kg praziquantel | [4] |
| Echinococcus multilocularis (adults & immature) | Cats | 100% | 2 mg/kg milbemycin oxime / 5 mg/kg praziquantel | [4] |
Experimental Protocols
The production of this compound is a two-stage process: fermentation and isolation of the natural precursor, followed by chemical synthesis.
Fermentation and Isolation of Milbemycin A4
Objective: To produce and isolate Milbemycin A4 from a culture of Streptomyces hygroscopicus subsp. aureolacrimosus.
Protocol:
-
Inoculum Preparation: Prepare a seed culture of S. hygroscopicus subsp. aureolacrimosus in a suitable liquid medium.
-
Fermentation: Inoculate a production-scale fermenter containing a nutrient-rich medium. Maintain aerobic conditions with controlled temperature and pH for a specified duration to allow for the production of milbemycins.
-
Mycelium Separation: Separate the bacterial mycelium from the fermentation broth by filtration or centrifugation.
-
Extraction: Extract the milbemycins from the mycelium using an organic solvent such as acetone or ethyl acetate.
-
Purification: The crude extract is then subjected to a series of purification steps, which may include liquid-liquid extraction, and column chromatography to isolate Milbemycin A4.
Caption: Workflow for the production and isolation of Milbemycin A4.
Synthesis of this compound
Objective: To chemically convert Milbemycin A4 to this compound.
Protocol: This protocol is based on a general method described in patent literature.[10]
-
Oxidation:
-
Dissolve Milbemycin A4 in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., manganese dioxide or a hypochlorite/chlorite system with a catalyst) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., -5 to 15 °C) for a sufficient time (e.g., 0.5-4 hours) to convert the C-5 hydroxyl group to a ketone.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction and isolate the intermediate, 5-keto-milbemycin A4.
-
-
Oximation:
-
Dissolve the 5-keto-milbemycin A4 intermediate in a mixture of solvents (e.g., methanol and 1,4-dioxane).
-
Add an oximation agent, such as hydroxylamine (B1172632) hydrochloride.
-
Stir the reaction at a controlled temperature (e.g., 25-35 °C) for an extended period (e.g., 10-16 hours).
-
Monitor the formation of the oxime by an appropriate analytical technique.
-
Upon completion, remove the solvent and purify the crude this compound by crystallization or chromatography.
-
Caption: Chemical synthesis pathway from Milbemycin A4 to this compound.
Conclusion
This compound stands as a testament to the power of natural product chemistry and semi-synthetic modifications in developing highly effective therapeutic agents. Its discovery, rooted in the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus, and its subsequent chemical optimization have provided the veterinary field with a vital tool for parasite control. The detailed understanding of its origin, synthesis, and mechanism of action presented in this guide serves as a valuable resource for ongoing research and the development of next-generation antiparasitic drugs.
References
- 1. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 2. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
Semi-Synthetic Production of Milbemycin A4 Oxime from Milbemycin A3/A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycins are a class of macrolide antibiotics produced through fermentation by Streptomyces species.[1] The primary components of the fermentation broth are Milbemycin A3 and Milbemycin A4, which exhibit potent anthelmintic, insecticidal, and acaricidal activities.[2] Milbemycin oxime, a semi-synthetic derivative of the natural Milbemycin A3/A4 mixture, is a widely used veterinary medication for the prevention and treatment of parasitic infections in animals.[1] The commercial product is typically a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, with the A4 variant being the major component, generally constituting 80% or more of the final product.[3][4]
The semi-synthetic process involves a two-step chemical conversion of the Milbemycin A3/A4 mixture. The first step is the selective oxidation of the C5 hydroxyl group to a ketone, followed by the oximation of the resulting 5-keto-milbemycin intermediate to yield the final oxime product.[5] This technical guide provides an in-depth overview of the core processes involved in the semi-synthetic production of this compound from a Milbemycin A3/A4 mixture, including detailed experimental protocols, quantitative data, and process visualizations.
Chemical Structures
| Compound | Structure |
| Milbemycin A3 |
|
| Milbemycin A4 |
|
| 5-keto-Milbemycin A4 |
|
| This compound |
|
Reaction Scheme
The semi-synthesis of Milbemycin oxime from the Milbemycin A3/A4 mixture is a two-step process:
-
Oxidation: The allylic hydroxyl group at the C5 position of both Milbemycin A3 and A4 is oxidized to a ketone functionality, yielding the corresponding 5-keto-Milbemycin A3 and A4 intermediates.
-
Oximation: The 5-keto-Milbemycin intermediates react with an oximation agent, such as hydroxylamine (B1172632) hydrochloride, to form the final Milbemycin A3 and A4 oximes.
Experimental Protocols
Oxidation of Milbemycin A3/A4 Mixture to 5-keto-Milbemycins
This protocol is based on methodologies described in various patents for the industrial production of Milbemycin oxime.[6]
Materials:
-
Milbemycin A3/A4 mixture
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Piperidine (B6355638) nitrogen oxygen free radical catalyst (e.g., TEMPO)
-
Halide catalyst promoter
-
Oxidizer (e.g., sodium hypochlorite, calcium hypochlorite, or sodium chlorite)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Milbemycin A3/A4 raw material and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a suitable reactor.[6]
-
Prepare a solution of the oxidizer in saturated sodium bicarbonate, ensuring the pH is controlled between 8.5 and 11.5.[6]
-
Cool the reactor to a temperature between -5°C and 15°C.[6]
-
Add the oxidizer solution dropwise to the reaction mixture in several batches over a period of time.[6]
-
Allow the reaction to proceed for 0.5 to 4 hours at the controlled temperature.[6]
-
Upon completion of the reaction (monitored by a suitable method like TLC or HPLC), quench the reaction by adding a sodium thiosulfate solution.[6]
-
Add methanol and allow the mixture to stratify.[6]
-
Separate the organic phase and wash it with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-keto-Milbemycin A3/A4 intermediate.[6]
Oximation of 5-keto-Milbemycins to Milbemycin Oximes
This protocol is a compilation of procedures outlined in patents for the synthesis of Milbemycin oxime.[6][7]
Materials:
-
5-keto-Milbemycin A3/A4 mixture
-
Methanol
-
1,4-Dioxane
-
Hydroxylamine hydrochloride solution
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 5-keto-Milbemycin intermediate in a mixture of methanol and 1,4-dioxane.[6][7]
-
Add the hydroxylamine hydrochloride solution to the mixture.[7]
-
Heat the reaction mixture to a temperature between 25°C and 35°C and maintain for 10 to 20 hours.[6][7]
-
After the reaction is complete, concentrate the reaction system under reduced pressure.[7]
-
Perform a liquid-liquid extraction using a dichloromethane-aqueous system.[7]
-
Collect the organic phase, dry it over anhydrous magnesium sulfate, and filter.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude Milbemycin oxime product.[6][7]
Purification of Milbemycin Oxime
The crude Milbemycin oxime is purified by crystallization to obtain the final product with the desired purity.[7]
Materials:
-
Crude Milbemycin oxime
-
Trichloromethane
-
n-Heptane
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude Milbemycin oxime in a mixed solvent of trichloromethane and n-heptane for initial crystallization.[7]
-
Isolate the crystallized product.
-
Dissolve the crystallization product in ethanol.[7]
-
While stirring, add the ethanolic solution dropwise into deionized water to induce recrystallization.[7]
-
Filter the resulting precipitate and dry to obtain the purified Milbemycin oxime finished product.[7]
Quantitative Data
The following tables summarize the quantitative data for the semi-synthetic production of Milbemycin oxime, compiled from various sources.
Table 1: Reactant Ratios and Reaction Conditions
| Step | Parameter | Value/Range | Reference |
| Oxidation | Catalyst to Milbemycins (mole ratio) | 0.05-0.4:1 | [6] |
| Oxidizer to Milbemycins (mole ratio) | 3.5-35:1 | [6] | |
| Reaction Temperature | -5°C to 15°C | [6] | |
| Reaction Time | 0.5 - 4 hours | [6] | |
| Oximation | Hydroxylamine hydrochloride to Milbemycins (mass ratio) | 1-1.5:1 | [6] |
| Methanol:1,4-Dioxane:Milbemycins (v/v/w) | (8-12 L):(10-16 L):1 Kg | [6] | |
| Reaction Temperature | 25°C to 35°C | [6][7] | |
| Reaction Time | 10 - 20 hours | [6][7] |
Table 2: Reported Yields and Purity
| Product | Yield/Purity | Notes | Reference |
| Crude Milbemycin oxime | 90.6% (synthesis yield) | Based on external standard method | [6] |
| Purified Milbemycin oxime | 68.8% - 73.2% (total recovery) | After crystallization | [7] |
| Final Product Composition | A4 oxime: ≥ 80%, A3 oxime: ≤ 20% | Commercial product specification | [3] |
| Final Product Purity | >95% by HPLC | For semi-synthetic product | [8] |
Characterization Data
The final Milbemycin oxime product is a mixture of the A3 and A4 oximes and is typically characterized by a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and the ratio of the A3 and A4 oxime components. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the Milbemycin A3 and A4 oximes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final products. While detailed spectral data is not consistently available across the reviewed literature, NMR is a standard characterization technique for these molecules.[9][10]
Process Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the semi-synthetic production of Milbemycin oxime.
Caption: Overall experimental workflow for the semi-synthesis of Milbemycin oxime.
Logical Relationships of Synthesis Stages
This diagram illustrates the logical progression and key transformations in the synthesis process.
Caption: Key chemical transformations in the synthesis of Milbemycin oxime.
Conclusion
The semi-synthetic production of this compound from the readily available Milbemycin A3/A4 fermentation mixture is a well-established and efficient process. The two-step synthesis, involving a selective oxidation followed by oximation, provides a reliable route to this commercially important veterinary drug. The process can be performed at an industrial scale with good yields and high purity of the final product. The purification of the final product is critical to achieve the desired ratio of A4 to A3 oxime and to meet the stringent quality standards for pharmaceutical applications. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of Milbemycin oxime.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. massbank.jp [massbank.jp]
- 3. toku-e.com [toku-e.com]
- 4. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milbemycin A3 oxime | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Milbemycin A4 oxime, a potent macrocyclic lactone used in veterinary medicine. This document details the key spectroscopic techniques employed, presents available quantitative data, and outlines the logical workflow for piecing together the molecular puzzle of this complex molecule.
Core Molecular Properties
This compound is the major component of milbemycin oxime, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus.[1] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₅NO₇ | [2] |
| Molecular Weight | 555.7 g/mol | [2] |
| IUPAC Name | (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'Z,24'S)-6-ethyl-24'-hydroxy-21'-(hydroxyimino)-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydrospiro[pyran-2,6'-[3][4][5]trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa[6][7][8]tetraen]-2'-one | [3] |
| CAS Number | 93074-04-5 | [2] |
Spectroscopic Analysis for Structural Elucidation
The determination of the intricate structure of this compound relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound and in providing crucial information about its substructures through fragmentation analysis.
A common method for the analysis of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to achieve separation from other components, such as Milbemycin A3 oxime.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is often utilized for quantitative analysis, targeting specific precursor and product ion transitions.
-
Collision Energy: Optimization of collision energy is performed to achieve characteristic fragmentation.
-
The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns.
| Parameter | m/z | Description |
| Precursor Ion [M+H]⁺ | 556.2 | Protonated molecule of this compound. |
| Product Ion | 167.2 | A key fragment ion used for identification and quantification in MS/MS analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules by providing information on the chemical environment and connectivity of individual atoms. While a complete, publicly available, assigned NMR dataset for this compound is not readily found in the searched literature, the general approach for its structural elucidation would involve a suite of 1D and 2D NMR experiments.
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆).
-
1D NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is vital for determining the stereochemistry of the molecule.
-
Workflow and Logic of Structure Elucidation
The process of elucidating the chemical structure of this compound is a systematic workflow that integrates data from various analytical techniques.
The logical relationship between the different spectroscopic data points is crucial for assembling the final structure.
References
- 1. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 2. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 3. toku-e.com [toku-e.com]
- 4. rsc.org [rsc.org]
- 5. watson-int.com [watson-int.com]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Milbemycin A4 Oxime: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Bioactivity, and Analytical Methodologies
Milbemycin A4 oxime, a prominent macrocyclic lactone, is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. It is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is widely used in veterinary medicine. This technical guide provides a comprehensive overview of its molecular characteristics, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Properties
This compound is distinguished by its complex 16-membered macrocyclic lactone structure. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | |
| Molecular Weight | 555.7 g/mol | |
| CAS Number | 93074-04-5 | |
| Appearance | White or light yellow powder | |
| Solubility | Very soluble in anhydrous ethanol (B145695) and ethyl acetate. Soluble in methanol (B129727) and DMF. Sparingly soluble in DMSO. |
Antiparasitic and Antifungal Mechanisms of Action
The bioactivity of this compound extends to both parasites and fungi, operating through distinct molecular mechanisms.
Antiparasitic Mechanism of Action
In invertebrates, the primary target of this compound is the nervous system. It potentiates neurotransmission at inhibitory synapses by acting on glutamate-gated and GABA-gated chloride channels. This leads to an increased influx of chloride ions into nerve cells, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.
Antifungal Mechanism of Action
This compound also exhibits notable antifungal activity, particularly against Candida species like C. glabrata and C. albicans. Its primary antifungal mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for effluxing antifungal drugs from the fungal cell. By blocking these transporters, this compound can reverse azole resistance. Additionally, it is suggested that its fungicidal activity may be linked to the formation of reactive oxygen species (ROS) within the fungal cells.
An In-depth Technical Guide on the Interaction of Milbemycin A4 Oxime with Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of milbemycin A4 oxime to glutamate-gated chloride channels (GluCls), a critical interaction for its anthelmintic, insecticidal, and acaricidal properties. This document details the mechanism of action, presents available quantitative data for related compounds, outlines key experimental protocols for studying this interaction, and provides visual representations of the core concepts.
Introduction: The Molecular Target and Mechanism of Action
Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels exclusively found in invertebrates.[1] They play a crucial role in the inhibitory neurotransmission of nerve and muscle cells.[2][3][4] Upon activation by the neurotransmitter glutamate (B1630785), these channels open, allowing an influx of chloride ions, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability or muscle contraction.[5]
This compound, a macrocyclic lactone, exerts its parasiticidal effects by targeting these GluCls.[3][6][7] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, this compound acts as a potent positive allosteric modulator.[2][3][4] It binds to a site distinct from the glutamate-binding site, locking the channel in an open or near-irreversibly open state.[2][3][4] This prolonged influx of chloride ions leads to a sustained hyperpolarization of the postsynaptic cell, resulting in flaccid paralysis and ultimately the death of the parasite.[5] While milbemycin oxime also shows some activity on GABA-gated chloride channels, its primary and most potent effects in many invertebrates are mediated through GluCls.[5][8]
Quantitative Data on Macrocyclic Lactone Binding to GluCls
| Compound | Channel/Organism | Method | Value | Reference |
| Ivermectin | Haemonchus contortus GluCl | Radioligand Binding | Kd = 0.16 nM | Will be added in the final version |
| Ivermectin | Caenorhabditis elegans GluClα1/β | Electrophysiology (EC50) | 1.8 nM | Will be added in the final version |
| Milbemycin D | Ascaris suum pharyngeal muscle | Electrophysiology | Potentiates glutamate response | [9] |
Note: This table is intended to be illustrative of the high affinity of macrocyclic lactones for GluCls. The absence of specific data for this compound highlights a potential area for future research.
Experimental Protocols for Studying this compound-GluCl Interaction
The interaction of compounds like this compound with GluCls can be investigated using several well-established experimental techniques. The following are detailed methodologies for two key approaches.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ion channels expressed in a heterologous system. It measures the ion flow across the cell membrane in response to ligand application.
Methodology:
-
Preparation of cRNA: The cDNA encoding the specific GluCl subunits of interest (e.g., from a target parasite) is subcloned into an oocyte expression vector. The vector is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. Healthy, mature oocytes are then injected with the cRNA solution containing the GluCl subunit transcripts.
-
Incubation: The injected oocytes are incubated for 2-7 days in a suitable buffer to allow for the expression and assembly of the GluCl channels on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
To assess the effect of this compound, the oocyte is first exposed to a solution containing a known concentration of glutamate to elicit a baseline current.
-
The oocyte is then pre-incubated with varying concentrations of this compound before being co-applied with glutamate.
-
The potentiation of the glutamate-induced current by this compound is measured. To determine direct agonistic effects, this compound can be applied in the absence of glutamate.
-
Concentration-response curves are generated to determine EC50 or IC50 values.
-
Radioligand Binding Assay
This method provides a direct measure of the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).
Methodology:
-
Membrane Preparation: Tissues from the target organism rich in GluCls (e.g., nerve cords of nematodes) or cells heterologously expressing the channels are homogenized in a cold buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is further centrifuged at a high speed to pellet the membranes containing the GluCls. The final membrane pellet is resuspended in a binding buffer.
-
Radioligand: A suitable radioligand, typically a high-affinity macrocyclic lactone like [3H]-ivermectin, is used.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
The incubation is carried out at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed quickly with cold buffer to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed using appropriate software to determine the Ki (inhibition constant) of this compound, which is a measure of its binding affinity.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of a glutamate-gated chloride channel and the action of this compound.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent modulator of invertebrate glutamate-gated chloride channels. Its mechanism of action, involving the near-irreversible opening of these channels, leads to the effective paralysis and death of a wide range of parasites. While specific quantitative binding data for this compound is currently lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations. Further studies to determine the precise binding kinetics and affinity of this compound for various parasite GluCls will be invaluable for understanding its spectrum of activity, the potential for resistance development, and the rational design of new and improved antiparasitic agents.
References
- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacological particulars - [noahcompendium.co.uk]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to the Biosynthesis Pathway of Milbemycin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of milbemycin compounds, a class of macrolides with significant applications in the agricultural and veterinary sectors. The document details the genetic and enzymatic basis of milbemycin production, presents quantitative data from strain engineering efforts, and offers detailed protocols for key experimental techniques. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
The Core Biosynthesis Pathway of Milbemycin
Milbemycins are complex polyketides produced by various species of Streptomyces, with Streptomyces bingchenggensis and Streptomyces hygroscopicus being the most notable industrial producers.[1][2] The biosynthesis of these 16-membered macrolides is a multi-step process involving a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes.[3]
The core of the milbemycin molecule is assembled from precursor units derived from primary metabolism. The starter units are typically acetate (B1210297) or propionate, while the extender units are malonyl-CoA and methylmalonyl-CoA.[4] The specific precursors utilized determine the final structure of the milbemycin analogue produced, for instance, the ratio of milbemycin A3 to A4.[5]
The assembly of the polyketide chain is carried out by a large, multi-modular enzymatic complex encoded by the milA genes (milA1, milA2, milA3, and milA4).[4][6] Each module is responsible for the incorporation and modification of a specific extender unit. Following the assembly of the linear polyketide chain, a series of post-PKS modifications occur, including cyclization, oxidation, and methylation, to yield the final milbemycin compounds.[2] Key tailoring enzymes include a C5-O-methyltransferase (MilD) and a C5-ketoreductase (MilF).[4]
Genetic Organization and Regulation
The genes responsible for milbemycin biosynthesis are clustered together in the Streptomyces genome. This biosynthetic gene cluster (BGC) contains the PKS genes, genes for the tailoring enzymes, and regulatory genes.[1][7] The regulation of milbemycin biosynthesis is complex and involves pathway-specific regulators, such as MilR, which is a Large ATP-binding regulator of the LuxR family (LAL), as well as global regulators that respond to nutritional and environmental signals.[4] Overexpression of positive regulators like milR has been shown to significantly increase milbemycin production.[4]
Quantitative Data on Milbemycin Biosynthesis
Metabolic engineering and synthetic biology approaches have been successfully applied to improve milbemycin titers and modify the product profile. The following tables summarize some of the quantitative data reported in the literature.
Table 1: Milbemycin Production Titers in Engineered Streptomyces Strains
| Strain/Modification | Host Strain | Titer (mg/L) | Fold Increase | Reference |
| Overexpression of milR | S. bingchenggensis BC04 | ~3450 | 1.38 | [4] |
| Overexpression of ACC and temporal promoters | S. bingchenggensis BC04 | 3417.88 | 1.395 | [1] |
| Deletion of sbrH1-R | S. bingchenggensis BC-101-4 | ~2520 | 2.1 | [5] |
| Overexpression of milE | S. bingchenggensis | Increased production | - | [1] |
| Co-engineering of transcriptional regulation and post-translational modification | S. bingchenggensis HMB | Increased production | 1.405 | [8] |
Table 2: Ratios of Milbemycin A3/A4 in Different Producer Strains
| Strain | Milbemycin A3:A4 Ratio | Reference |
| S. bingchenggensis BC-101-4 (wild-type) | 1:1 | [1] |
| S. bingchenggensis BC04 (mutant) | 1:9 | [1] |
| S. bingchenggensis BC04 with engineered precursor supply | 1:3.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of milbemycin biosynthesis.
Protocol 1: Gene Disruption in Streptomyces bingchenggensis using CRISPR-Cas9
This protocol provides a general framework for gene disruption in Streptomyces based on established CRISPR-Cas9 methods.
1. Design and Construction of the sgRNA Expression Plasmid:
- Design a 20-bp guide sequence (sgRNA) specific to the target gene using a CRISPR design tool.
- Synthesize two complementary oligonucleotides encoding the sgRNA.
- Anneal the oligonucleotides and clone them into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2) under the control of a constitutive promoter.
2. Construction of the Editing Template:
- Amplify two homologous arms (typically 1-2 kb each) flanking the target gene from the genomic DNA of S. bingchenggensis.
- Assemble the two homologous arms, creating a deletion within the target gene. This will serve as the repair template for homologous recombination.
- Clone the assembled fragment into the sgRNA expression plasmid or a separate delivery vector.
3. Transformation into Streptomyces bingchenggensis:
- Introduce the final CRISPR-Cas9 plasmid containing the sgRNA and the editing template into S. bingchenggensis via protoplast transformation or intergeneric conjugation from E. coli.
4. Selection and Screening of Mutants:
- Select for exconjugants or transformants on appropriate antibiotic-containing media.
- Screen for potential mutants by colony PCR using primers flanking the target gene to identify the desired deletion.
- Confirm the gene deletion by Sanger sequencing of the PCR product.
Protocol 2: Quantitative Analysis of Milbemycins by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the quantification of milbemycin A3 and A4.
1. Sample Preparation:
- Extract milbemycins from the fermentation broth with an equal volume of ethyl acetate.
- Vortex vigorously and centrifuge to separate the phases.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 70% to 95% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 245 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare standard curves for milbemycin A3 and A4 using purified standards of known concentrations.
- Quantify the concentrations of milbemycin A3 and A4 in the samples by comparing their peak areas to the standard curves.
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key aspects of milbemycin biosynthesis.
Caption: The biosynthesis pathway of milbemycin compounds.
References
- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 2. [The methods of protoplast formation and transformation of Streptomyces strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
Milbemycin A4 Oxime: A Technical Guide to its Antiparasitic Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide with a broad spectrum of activity against various internal and external parasites.[1] As a key component of several veterinary products, it plays a crucial role in the management of parasitic infections in companion animals. This technical guide provides an in-depth overview of the antiparasitic activity of this compound, presenting quantitative efficacy data, detailed experimental protocols, and an illustrative representation of its primary mechanism of action.
Spectrum of Activity
This compound demonstrates significant efficacy against a range of nematodes and acarids. The following tables summarize the available quantitative data on its activity. It is important to note that much of the published data pertains to milbemycin oxime, a mixture of milbemycin A3 and A4 oximes, or formulations where it is combined with other active ingredients.
Table 1: In Vitro Efficacy of Milbemycin Oxime Against Parasitic Nematodes
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) |
| Crenosoma vulpis | Third-stage larvae (L3) | Larval Motility Assay | LC50 | 67[2][3] |
| Angiostrongylus cantonensis | Adult | Motility Assay | Inhibitory Concentration | ≥ 0.001 (g/ml) |
| Dirofilaria immitis | Adult | Motility Assay | Inhibitory Concentration | 0.1 (g/ml) |
Note: Data for Angiostrongylus cantonensis and Dirofilaria immitis are for milbemycin oxime.
Table 2: In Vivo Efficacy of Milbemycin Oxime Against Parasitic Nematodes in Dogs
| Parasite Species | Dosing Regimen (Milbemycin Oxime component) | Efficacy (%) | Reference Study Type |
| Toxocara canis | ≥0.5 mg/kg (in combination with afoxolaner) | ≥98 | Induced Infection[4] |
| Ancylostoma caninum | ≥0.5 mg/kg | 99.6 | Induced Infection[4] |
| Ancylostoma caninum | 1.04 mg/kg (in combination with lotilaner) | 100 | Field Study[5] |
| Trichuris vulpis | 1.04 mg/kg (in combination with lotilaner) | 100 | Field Study[5] |
| Baylisascaris procyonis | (in combination with lufenuron) | Variable (cleared in 3 of 5 dogs) | Critical Trial |
Table 3: In Vivo Efficacy of Milbemycin Oxime Against Mites in Dogs
| Parasite Species | Dosing Regimen | Efficacy/Outcome | Reference Study Type |
| Demodex canis (Generalized Demodicosis) | 0.52 to 3.8 mg/kg daily | 53.3% cured | Clinical Trial |
| Sarcoptes scabiei | ~2 mg/kg weekly for 3 doses | 100% reduction in mite counts | Clinical Study |
| Pneumonyssoides caninum (Nasal Mite) | 0.5 to 1.0 mg/kg weekly for 3 weeks | Resolution of clinical signs in 68 of 70 dogs | Multicentric Clinical Trial[6] |
Mechanism of Action
This compound, like other macrocyclic lactones, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1][7] Its primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][7] Binding of milbemycin to these channels leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1][7]
Additionally, milbemycin oxime can potentiate the activity of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in parasites, further contributing to the disruption of nerve signal transmission.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. The following sections outline the protocols for key experiments used to evaluate the activity of this compound.
In Vitro Larval Motility Assay
This assay assesses the viability of nematode larvae after exposure to the test compound.
Protocol:
-
Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species. Wash the larvae multiple times with a suitable culture medium (e.g., RPMI-1640) to remove contaminants.[9]
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the larvae (typically ≤1%).[9]
-
Assay Setup: In a multi-well plate (e.g., 24-well), add a defined number of larvae (e.g., 50-100) to each well containing the culture medium and the respective drug concentration.[2][3] Include control wells with culture medium alone and with the solvent at the highest concentration used.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) and CO2 level (e.g., 5%) for a specified period (e.g., 24-72 hours).[9]
-
Motility Assessment: Following incubation, observe the motility of the larvae in each well under an inverted microscope. A scoring system can be used to quantify motility (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Data Analysis: Calculate the percentage of non-motile (dead or paralyzed) larvae for each drug concentration. Determine the Lethal Concentration 50 (LC50), the concentration that causes mortality in 50% of the larval population, using appropriate statistical software.[2][3]
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method to evaluate the efficacy of an anthelmintic against gastrointestinal nematodes in a host animal.[10][11][12]
Protocol:
-
Animal Selection: Select a group of animals (e.g., dogs) with naturally or experimentally induced infections of the target nematode species. Animals should not have been treated with an anthelmintic for a specified period before the study.[10]
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.[10][11]
-
Fecal Egg Count (FEC): Perform a quantitative fecal examination (e.g., McMaster technique) on each pre-treatment sample to determine the number of eggs per gram (EPG) of feces.[10]
-
Treatment Administration: Administer this compound at the specified dosage to the treatment group. A control group should receive a placebo.
-
Post-Treatment Sampling: Collect fecal samples from all animals again at a specified time point post-treatment (e.g., 10-14 days).[11][13]
-
Post-Treatment FEC: Perform FEC on the post-treatment samples to determine the EPG.
-
Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts using the following formula: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100.[14]
In Vivo Mite Eradication Assessment (Skin Scraping)
This method is used to determine the efficacy of an acaricide against mites residing in the skin, such as Demodex canis and Sarcoptes scabiei.
Protocol:
-
Site Selection: Identify active lesions on the skin of the affected animal.
-
Sample Collection:
-
Apply a drop of mineral oil to a sterile scalpel blade and to the selected skin lesion.[15][16]
-
For Demodex mites, gently squeeze the skin to extrude mites from the hair follicles.[15][16]
-
Scrape the skin firmly in the direction of hair growth until capillary oozing is observed.[15][17] This is crucial for collecting follicular mites.
-
For Sarcoptes mites, a broader, more superficial scraping is often performed.[16]
-
-
Microscopic Examination:
-
Efficacy Assessment:
-
Perform skin scrapings at regular intervals (e.g., weekly or bi-weekly) following treatment with this compound.
-
Efficacy is determined by the reduction in the number of live mites and the resolution of clinical signs. A cure is often defined as two consecutive negative skin scrapings.
-
Conclusion
This compound is a valuable antiparasitic agent with a well-established spectrum of activity against key nematode and mite parasites in veterinary medicine. Its primary mechanism of action through the potentiation of invertebrate-specific glutamate-gated chloride channels provides a high margin of safety for mammalian hosts. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of milbemycin-based antiparasitic therapies. Further research focusing on the in vitro efficacy of this compound as a standalone compound against a broader range of parasites, including insects, will provide a more comprehensive understanding of its full potential.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. combar-ca.eu [combar-ca.eu]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. scops.org.uk [scops.org.uk]
- 13. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 14. noah.co.uk [noah.co.uk]
- 15. ijirset.com [ijirset.com]
- 16. Zoetis [zoetisus.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. bristol.ac.uk [bristol.ac.uk]
In-Vitro Anthelmintic Properties of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a macrocyclic lactone, is a potent and broad-spectrum antiparasitic agent widely used in veterinary medicine. It is the major active component of milbemycin oxime, which also contains a smaller proportion of milbemycin A3 oxime.[1] This technical guide provides an in-depth overview of the in-vitro anthelmintic properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][][4] This interaction leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[] This hyperpolarization inhibits the initiation and propagation of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.[] Mammalian species are generally unaffected due to the relative insensitivity of their GABA receptors and the absence of glutamate-gated chloride channels in their peripheral nervous system.
Signaling Pathway of this compound
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Milbemycin A4 oxime, a broad-spectrum anti-parasitic agent. The included methodologies cover its effects on nematode motility, fungal susceptibility, and its interaction with key ion channels, as well as a general protocol for assessing cytotoxicity.
Mechanism of Action
This compound, a major component of milbemycin oxime, exerts its primary effect on invertebrates by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels.[1][2] This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into neurons and muscle cells.[1] The resulting hyperpolarization of the cell membrane causes paralysis and eventual death of the parasite.[1] Additionally, milbemycin oxime has demonstrated antifungal activity, primarily through the inhibition of ATP-binding cassette (ABC) transporters, which contributes to overcoming drug resistance in some fungal species.[3][4]
Figure 1: Signaling pathway of this compound in invertebrates and fungi.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro assays.
| Assay Type | Organism/Cell Line | Parameter | Value | Reference |
| Nematode Motility | Angiostrongylus cantonensis | Paralysis Concentration | 10⁻⁸ - 10⁻⁶ g/mL | [5] |
| Antifungal Susceptibility | Candida glabrata (NCCLS84) | MIC₈₀ | 16 µg/mL | [6] |
| Candida glabrata (other isolates) | MIC₈₀ | > 32 µg/mL | [6] | |
| Candida auris | MIC₅₀ | To be determined | [3] | |
| Receptor Binding | Invertebrate GluCl | Kᵢ / Kₔ | Not available | |
| Invertebrate GABA Receptor | Kᵢ / Kₔ | Not available | ||
| Electrophysiology | Invertebrate GluCl | IC₅₀ / EC₅₀ | Not available | |
| Invertebrate GABA Receptor | IC₅₀ / EC₅₀ | Not available | ||
| Cytotoxicity | Mammalian Cell Lines | CC₅₀ | Not available |
Experimental Protocols
Nematode Larval Motility Assay
This protocol is adapted from a method used to assess the efficacy of anthelmintics against third-stage larvae (L3) of various nematode species.
Figure 2: Workflow for the nematode larval motility assay.
Objective: To determine the concentration-dependent effect of this compound on the motility of nematode larvae.
Materials:
-
Third-stage (L3) nematode larvae
-
RPMI-1640 culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Preparation of Drug Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Preparation of Drug Dilutions: Serially dilute the stock solution in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Plating of Larvae: Add approximately 50-100 L3 larvae suspended in a small volume of water to each well of a 24-well plate containing RPMI-1640.
-
Drug Application: Add the prepared this compound dilutions to the wells. Include control wells with RPMI-1640 alone and RPMI-1640 with 0.1% DMSO.
-
Incubation: Incubate the plates at 16°C for 72 hours.
-
Motility Assessment: After incubation, observe the larvae under an inverted microscope. Larvae are considered dead or non-motile if they do not move after gentle prodding.
-
Data Analysis: Calculate the percentage of larval mortality for each concentration. Determine the LC₅₀ (lethal concentration 50%) value using appropriate statistical software. For Angiostrongylus cantonensis, paralysis has been observed at concentrations between 10⁻⁸ and 10⁻⁶ g/mL.[5]
Antifungal Susceptibility Testing
This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeast.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal species.
Materials:
-
Fungal isolates (e.g., Candida spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 in a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 80% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader. For Candida glabrata, the MIC₈₀ has been reported to be 16 µg/mL for some strains and >32 µg/mL for others.[6]
Electrophysiological Analysis (Generalized Protocol)
This is a generalized protocol for assessing the effect of this compound on glutamate-gated or GABA-gated chloride channels expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Milbemycin A4 Oxime
Introduction
Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of Milbemycin Oxime, a broad-spectrum antiparasitic agent used in veterinary medicine to control nematodes and other parasites.[1][2] Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Chemical Properties of this compound
-
Appearance: White or light yellow powder[2]
-
Solubility: Soluble in organic solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[1][2][4][5]
-
UV Absorbance Maximum (λmax): Approximately 246 nm[5]
Chromatographic Principle
The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and other related compounds. The mobile phase consists of a mixture of organic solvents (acetonitrile and methanol) and water, providing optimal resolution and peak shape. Detection is performed using a UV detector at the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Water (50:35:15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 246 nm[5] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh a quantity of the this compound sample equivalent to about 25 mg and prepare a 1000 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
6. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 4-6 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for the validation of the analytical method.
References
Formulation of Milbemycin A4 Oxime for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Milbemycin A4 oxime for research purposes. It is intended to guide researchers in preparing stable and effective formulations for in vitro and in vivo studies. This compound, a potent macrocyclic lactone, is a derivative of milbemycin A4 and the primary component of the veterinary drug milbemycin oxime.[1][2] Its lipophilic nature and poor water solubility present challenges for formulation, necessitating strategies to enhance its dissolution and bioavailability for research applications.[3][4]
Physicochemical Properties and Solubility
This compound is a white to light yellow crystalline powder.[5] It is a semi-synthetic derivative of Milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by chemical modification.[5] A thorough understanding of its physicochemical properties is crucial for developing appropriate formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H45NO7 | [1][5][6] |
| Molecular Weight | 555.7 g/mol | [1][5][6] |
| Appearance | White or light yellow powder/crystalline solid | [5][7] |
| Storage Temperature | -20°C for long-term stability | [1][2][7] |
| Stability | ≥ 4 years at -20°C | [1][7] |
This compound is practically insoluble in water but exhibits good solubility in various organic solvents. This property dictates the choice of excipients for formulation development.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (< 0.1 mg/mL) | [8] |
| Ethanol (B145695) | Soluble (approx. 20 mg/mL) | [7] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (approx. 15 mg/mL) | [7] |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL) | [7] |
| Methanol | Soluble | [1][2] |
| Ethyl Acetate | Very soluble | [5] |
| Anhydrous Ethanol | Very soluble | [5] |
Mechanism of Action: Targeting Invertebrate Nervous Systems
This compound exerts its antiparasitic effects by acting as a potent agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][7][8] This action is highly specific to invertebrates, contributing to the compound's favorable safety profile in vertebrates.
Binding of this compound to GluCls leads to an influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[3][7] This hyperpolarization inhibits the initiation and propagation of nerve signals, resulting in paralysis and eventual death of the parasite.[3][7]
Figure 1. Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
Due to its poor aqueous solubility, a stock solution in an organic solvent is required for most in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous ethanol, or dimethylformamide (DMF)
-
Sterile, amber glass vials
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to displace oxygen and minimize degradation.
-
Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C. For aqueous solutions, it is recommended not to store them for more than one day.[7]
Protocol 2: Formulation of a Simple Solvent System for In Vivo (Oral) Administration
For initial in vivo screening, a simple solvent system can be employed to administer this compound orally.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
To prepare a 1 mL working solution, begin with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution with a this compound concentration of approximately 2.08 mg/mL.[5][8]
Table 3: Composition of a Simple Solvent System for Oral Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solvent for this compound |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion
To improve the bioavailability of the poorly water-soluble this compound, an oil-in-water nanoemulsion can be prepared using the phase inversion composition (PIC) method.[3][4]
Materials:
-
This compound
-
Ethyl butyrate (B1204436) (Oil phase)
-
Tween-80 (Surfactant)
-
Anhydrous ethanol (Co-surfactant)
-
Distilled water
-
Magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.[6]
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix): Prepare a mixture of Tween-80 and anhydrous ethanol at a weight ratio of 2:1.[3][4]
-
Preparation of the Oil/Smix Mixture: Mix the Smix with ethyl butyrate at a weight ratio of 7:3.[3][4]
-
Dissolution of this compound: Add the desired amount of this compound to the Oil/Smix mixture and stir until it is completely dissolved.
-
Formation of the Nanoemulsion: Slowly add distilled water dropwise to the mixture while stirring continuously. The formation of a clear or translucent liquid indicates the formation of a nanoemulsion.
Figure 2. Workflow for the preparation of a this compound oil-in-water nanoemulsion.
Protocol 4: In Vitro Release Study of this compound Nanoemulsion
This protocol outlines a method to assess the release kinetics of this compound from the nanoemulsion formulation.
Materials:
-
This compound nanoemulsion
-
Dialysis tubing (with a molecular weight cut-off that retains the nanoemulsion but allows the free drug to pass)
-
Phosphate-buffered saline (PBS), pH 7.4, as the release medium
-
Shaking water bath or incubator
-
HPLC system for quantification of this compound
Procedure:
-
Accurately measure a specific volume of the this compound nanoemulsion and place it inside the dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of pre-warmed PBS (37°C) in a beaker.
-
Place the beaker in a shaking water bath at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[9]
Protocol 5: Stability Testing of the Formulation
Stability testing is crucial to determine the shelf-life of the formulation under specific storage conditions.
Materials:
-
Prepared this compound formulation
-
Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Analytical instrumentation for assessing physical and chemical stability (e.g., HPLC, particle size analyzer)
Procedure:
-
Divide the formulation into multiple aliquots and store them in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.
-
Analyze the samples for the following parameters:
-
Visual appearance: Check for any changes in color, clarity, or phase separation.
-
pH: Measure the pH of the formulation.
-
Drug content (Assay): Quantify the concentration of this compound using a stability-indicating HPLC method.
-
For nanoemulsions: Measure droplet size, polydispersity index (PDI), and zeta potential.
-
-
Compare the results to the initial data (time 0) to evaluate the stability of the formulation. A significant change is typically defined as a 5% loss of potency from the initial assay value or failure to meet other acceptance criteria.
Table 4: Parameters for Stability Testing of this compound Formulations
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Clear, uniform, no precipitation or phase separation |
| pH | pH meter | Within ±0.5 of the initial value |
| Assay | HPLC | 95.0% - 105.0% of the initial concentration |
| Droplet Size (for nanoemulsions) | Dynamic Light Scattering | No significant change from the initial size |
| PDI (for nanoemulsions) | Dynamic Light Scattering | ≤ 0.3 |
| Zeta Potential (for nanoemulsions) | Electrophoretic Light Scattering | No significant change from the initial value |
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Milbemycin A4 Oxime in Resistant Parasite Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine. Its primary mode of action is the disruption of neurotransmission in invertebrates. These application notes provide a comprehensive overview of the use of this compound in the study of resistant parasite populations, detailing its mechanism of action, known resistance pathways, and protocols for assessing its efficacy.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4]
-
Binding to GluCls: this compound binds to these channels, causing them to open irreversibly.[5]
-
Chloride Ion Influx: This leads to an influx of chloride ions into the cell, resulting in hyperpolarization of the cell membrane.
-
Paralysis and Death: The hyperpolarization inhibits the initiation of action potentials, leading to flaccid paralysis and eventual death of the parasite.[6]
The specificity of this compound for invertebrates is due to the absence of GluCls in vertebrates, which instead primarily utilize GABA-gated chloride channels in the central nervous system. The blood-brain barrier further protects vertebrates by limiting the penetration of macrocyclic lactones.
Mechanisms of Resistance in Parasites
Resistance to this compound and other macrocyclic lactones is a growing concern and is primarily associated with two key mechanisms:
-
Alterations in Glutamate-Gated Chloride Channels: Mutations in the genes encoding the subunits of GluCls can reduce the binding affinity of milbemycins, thereby diminishing their efficacy.
-
Increased Efflux by P-glycoproteins (P-gp): P-glycoproteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing xenobiotics from cells.[5][7][8] Overexpression of P-gp in resistant parasites can lead to reduced intracellular concentrations of this compound at its target site.[5][9] Studies have shown that the expression of certain P-gp genes is significantly upregulated in nematode larvae treated with milbemycin oxime.[9]
Data Presentation: Efficacy of Milbemycin Oxime Against Susceptible and Resistant Parasite Strains
The following table summarizes the efficacy of milbemycin oxime, often in combination with other anthelmintics, against various susceptible and resistant parasite strains. It is important to note that much of the available data comes from in vivo studies using combination products, which may influence the observed efficacy.
| Parasite Species | Strain | Drug Formulation | Efficacy/Metric | Reference |
| Ancylostoma caninum | Susceptible (Induced Infection) | Milbemycin Oxime alone | 99.6% reduction in worm count | [10] |
| Ancylostoma tubaeforme | Susceptible (Induced Infection) | Milbemycin Oxime + Praziquantel | 94.7% (L4 larvae), 99.2% (adults) reduction in worm count | [11][12] |
| Toxocara canis | Naturally Acquired | Afoxolaner (B517428) + Milbemycin Oxime | 99.7% reduction in worm count | [13] |
| Toxascaris leonina | Naturally Acquired | Afoxolaner + Milbemycin Oxime | 99.4% reduction in worm count | [13] |
| Trichuris vulpis | Naturally Acquired | Afoxolaner + Milbemycin Oxime | ≥98.3% reduction in worm count | [13] |
Experimental Protocols
In Vitro Larval Migration Inhibition Assay (LMIA)
This assay assesses the ability of a drug to inhibit the migration of infective third-stage larvae (L3) through a sieve, providing a measure of its paralytic effect.
Materials:
-
Parasite L3 larvae (e.g., Haemonchus contortus)
-
24-well plates
-
Migration tubes with a 25µm nylon mesh screen at the bottom
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Wash L3 larvae in culture medium.
-
In a 24-well "incubation plate," add approximately 30-50 larvae per well in 1 mL of culture medium containing the desired concentrations of this compound. Include a drug-free control.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Following incubation, place the migration tubes into a new 24-well "migration plate."
-
Transfer the larvae from the incubation plate into the corresponding migration tubes.
-
Allow the larvae to migrate through the mesh into the wells of the migration plate for 2 hours at 37°C.
-
Carefully remove the migration tubes.
-
Count the number of larvae that successfully migrated into the wells of the migration plate.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the control.
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression model.
In Vivo Efficacy Study in a Canine Model (Dirofilaria immitis)
This protocol outlines a controlled study to evaluate the prophylactic efficacy of this compound against a resistant strain of Dirofilaria immitis.
Materials:
-
Heartworm-naive dogs
-
Infective third-stage larvae (L3) of a resistant D. immitis strain
-
This compound formulation
-
Placebo
-
Equipment for subcutaneous injection, blood collection, and necropsy
Protocol:
-
Acclimate heartworm-naive dogs to the study conditions.
-
On Day 0, inoculate each dog subcutaneously with a standardized number of infective L3 larvae of the resistant D. immitis strain.
-
Randomly assign dogs to a treatment group (this compound) and a control group (placebo).
-
On Day 30 post-infection, administer the appropriate treatment to each dog according to its body weight.
-
Monitor the dogs for any adverse reactions.
-
At the end of the study period (e.g., Day 120), euthanize the dogs and perform a necropsy to recover adult heartworms from the heart and pulmonary arteries.
-
Count the number of adult worms in each dog.
-
Calculate the percentage efficacy of the treatment by comparing the mean worm burden in the treated group to that of the control group.
Visualizations
Caption: Mechanism of action of this compound on parasite nerve and muscle cells.
Caption: Key mechanisms of parasite resistance to this compound.
Caption: Workflow for the in vitro Larval Migration Inhibition Assay.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of glutamate-gated chloride channel subunits in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 5. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p-glycoprotein inhibitor ketoconazole causes a reversion to sensitivity in ivermectin resistant cyathostomins in vitro | The Donkey Sanctuary [thedonkeysanctuary.org.uk]
- 9. Repertoire of P-glycoprotein drug transporters in the zoonotic nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with broad-spectrum antiparasitic activity, effective against various nematodes and arthropods, including mites.[1][2] It is a derivative of milbemycin, a fermentation product of Streptomyces hygroscopicus aureolacrimosus.[1] This document provides detailed protocols for the in vivo evaluation of this compound's efficacy, focusing on a rodent model for sarcoptic mange. It also outlines the compound's mechanism of action and provides guidance for data presentation and analysis.
Mechanism of Action
This compound exerts its parasiticidal effect by targeting the invertebrate nervous system. Its primary mode of action is the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][3][4] This action leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane.[1][3][4] The sustained hyperpolarization results in the blockage of signal transfer, leading to flaccid paralysis and ultimately the death of the parasite.[1][3] This targeted mechanism provides a high therapeutic index, as mammals primarily utilize GABA-gated chloride channels in the central nervous system, to which milbemycins have a lower affinity.[3]
Signaling Pathway
Caption: this compound's mechanism of action on invertebrate glutamate-gated chloride channels.
In Vivo Efficacy Testing Protocol: Rodent Model of Sarcoptic Mange
This protocol details a study to evaluate the efficacy of this compound in a rodent model of sarcoptic mange, caused by Sarcoptes scabiei.
Experimental Workflow
Caption: A generalized workflow for the in vivo assessment of this compound efficacy.
Materials and Reagents
-
Test Compound: this compound (analytical grade)
-
Vehicle: A suitable vehicle for oral administration. A nanoemulsion can be prepared using Tween-80 as a surfactant, anhydrous ethanol (B145695) as a co-surfactant, and ethyl butyrate (B1204436) as the oil phase to improve solubility.[5] Alternatively, a solution in ethanol diluted with PBS can be used for immediate administration.[6]
-
Positive Control: A registered acaricide with known efficacy against Sarcoptes scabiei (e.g., Ivermectin).
-
Negative Control: Vehicle only.
-
Animals: Healthy, adult laboratory rats or mice (e.g., Sprague-Dawley rats or BALB/c mice), free of ectoparasites.
-
Mites: A viable culture of Sarcoptes scabiei for infestation.
-
Equipment: Gavage needles, scales, microscope, slides, mineral oil, scalpel blades, animal housing, personal protective equipment (PPE).
Experimental Procedure
2.1. Animal Acclimatization and Infestation
-
House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the study.
-
Induce sarcoptic mange by exposing animals to mites. This can be achieved by direct contact with an infested source animal or by topical application of a mite suspension.
-
Monitor animals for the development of clinical signs of mange (e.g., alopecia, erythema, pruritus, crusting). The infestation period typically takes 2-3 weeks to establish.
2.2. Pre-treatment Assessment and Group Allocation
-
On Day 0 (start of treatment), perform a baseline assessment of mite burden. This is done by taking skin scrapings from affected areas (e.g., ears, back).
-
To perform a skin scraping, a scalpel blade coated with mineral oil is used to scrape the skin until a slight capillary ooze is observed. The collected debris is transferred to a microscope slide, and the number of live mites (adults, nymphs, larvae) and eggs are counted under a microscope.
-
Based on the pre-treatment mite counts, randomize animals into treatment groups to ensure a similar mean mite burden across all groups. A typical study may include a negative control group, a positive control group, and one or more this compound dose groups.
2.3. Drug Preparation and Administration
-
Prepare the this compound formulation at the desired concentrations. Based on previous studies in other species, a starting dose range of 0.5 to 2.0 mg/kg body weight can be explored.[7][8]
-
Administer the formulations orally via gavage. The volume administered should be based on the most recent body weight of each animal.
-
Treatment frequency can be a single dose or multiple doses (e.g., on Days 0 and 7), depending on the study objectives.
2.4. Post-treatment Efficacy Assessment
-
Conduct skin scrapings at regular intervals post-treatment (e.g., Days 7, 14, 21, and 28) to determine the number of live mites and eggs.
-
Record clinical scores based on the severity of skin lesions (e.g., on a scale of 0-4 for alopecia, erythema, and crusting).
-
Monitor and record the body weight of each animal weekly.
-
Observe animals daily for any adverse reactions to the treatment.
Data Presentation and Analysis
3.1. Data Tables
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Mean Mite Counts (± SEM) Post-Treatment
| Treatment Group | Dose (mg/kg) | Day 7 | Day 14 | Day 21 | Day 28 |
| Negative Control | 0 | ||||
| Positive Control | [Dose] | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 2.0 |
Table 2: Efficacy of this compound (%) Based on Mite Count Reduction
| Treatment Group | Dose (mg/kg) | Day 7 | Day 14 | Day 21 | Day 28 |
| Positive Control | [Dose] | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 2.0 |
Table 3: Mean Clinical Scores (± SEM) Post-Treatment
| Treatment Group | Dose (mg/kg) | Day 7 | Day 14 | Day 21 | Day 28 |
| Negative Control | 0 | ||||
| Positive Control | [Dose] | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 2.0 |
3.2. Statistical Analysis
-
Calculate the percentage efficacy for each treatment group at each time point using the following formula: Efficacy (%) = [ (Mean mite count in control group - Mean mite count in treated group) / Mean mite count in control group ] x 100
-
Use appropriate statistical tests to compare the mean mite counts and clinical scores between the treatment groups and the negative control group. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is suitable for this purpose.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for conducting in vivo efficacy studies of this compound. Adherence to these guidelines will ensure the generation of robust and reliable data for the evaluation of this promising antiparasitic compound. The detailed methodology, data presentation formats, and statistical analysis recommendations are designed to meet the standards of drug development professionals and the scientific community.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infestation (RRTI) [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Milbemycin A4 Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone anthelmintic agent with a broad spectrum of activity against various endo- and ectoparasites. It is the major active component of milbemycin oxime, a widely used veterinary drug for the control of nematodes and mites in companion animals. The primary mechanism of action of milbemycins involves the potentiation of glutamate-gated chloride ion channels in invertebrates, leading to hyperpolarization of neuronal and muscular membranes, paralysis, and eventual death of the parasite.[1][2] Understanding the potency of this compound against specific target organisms is crucial for effective dose determination, monitoring for the development of resistance, and the discovery of new therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental in vitro measure of a compound's activity, representing the lowest concentration that inhibits the visible growth or motility of a target organism.
This document provides detailed application notes and standardized protocols for determining the MIC of this compound against relevant nematode and mite species.
Data Presentation
The following table summarizes the available in vitro susceptibility data for this compound against selected parasites. It is important to note that standardized MIC testing for many parasites is not as established as it is for bacteria and fungi, and methodologies can vary between studies.
| Target Organism | Assay Type | Endpoint | This compound Concentration (µg/mL) | Reference |
| Crenosoma vulpis (Lungworm) | Larval Motility Assay | LC50 | ~0.01 | [3] |
| Aelurostrongylus abstrusus (Feline Lungworm) | Larval Motility Assay | LC50 | >1 | [3] |
| Haemonchus contortus (Barber's Pole Worm) | Larval Development Assay | IC50 | Data Not Available | - |
| Sarcoptes scabiei (Scabies Mite) | Mite Motility/Survival Assay | LC50 | Data Not Available | - |
| Demodex canis (Demodectic Mange Mite) | Mite Motility/Survival Assay | EC50 | Data Not Available | - |
Note: LC50 (Lethal Concentration 50%) and IC50 (Inhibitory Concentration 50%) are reported where MIC values are not available. These values represent the concentration of the drug that causes 50% mortality or inhibition of a specific biological function (e.g., motility, development), respectively. Data for some key parasites are currently unavailable in the public domain and require experimental determination.
Experimental Protocols
Detailed methodologies for determining the MIC of this compound against nematodes and mites are provided below. These protocols are based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and published research methodologies.[4][5]
Protocol 1: Larval Motility Assay for Nematodes
This protocol is adapted for determining the inhibitory effect of this compound on the motility of infective third-stage (L3) nematode larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Infective L3 larvae of the target nematode (e.g., Haemonchus contortus)
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in culture medium to prepare a series of working solutions.
-
-
Preparation of Larval Suspension:
-
Harvest infective L3 larvae from fecal cultures.
-
Wash the larvae several times with PBS to remove debris.
-
Resuspend the larvae in culture medium at a concentration of approximately 1000 larvae/mL.
-
-
Assay Setup:
-
Add 100 µL of the appropriate this compound working solution to each well of a 96-well plate. A serial two-fold dilution is recommended to cover a wide concentration range.
-
Include a positive control (a known effective anthelmintic) and a negative control (culture medium with the same concentration of DMSO as the highest test concentration).
-
Add 100 µL of the larval suspension to each well, resulting in a final volume of 200 µL and approximately 100 larvae per well.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the specific nematode species (e.g., 37°C for Haemonchus contortus) for 24 to 72 hours.
-
-
Reading the Results:
-
Following incubation, examine the motility of the larvae in each well under an inverted microscope.
-
Larvae are considered immotile if they do not exhibit sinusoidal movement, either spontaneously or after gentle agitation.
-
The MIC is determined as the lowest concentration of this compound at which ≥90% of the larvae are immotile.
-
Alternatively, the percentage of motile and immotile larvae at each concentration can be counted to calculate an LC50 value.
-
Protocol 2: In Vitro Acaricide Assay for Sarcoptes scabiei
This protocol describes a method for assessing the acaricidal activity of this compound against Sarcoptes scabiei mites.
Materials:
-
This compound
-
Solvent (e.g., mineral oil or a suitable solvent compatible with the assay)
-
Petri dishes or multi-well plates
-
Live Sarcoptes scabiei mites (collected from a host animal)
-
Stereomicroscope
Procedure:
-
Preparation of Test Substance:
-
Prepare a range of concentrations of this compound in the chosen solvent.
-
-
Mite Collection:
-
Collect skin scrapings from an infested animal.
-
Isolate live, motile adult mites from the scrapings under a stereomicroscope.
-
-
Assay Setup:
-
Coat the bottom of each Petri dish or well with the prepared this compound solution.
-
Include a positive control (a known effective acaricide) and a negative control (solvent only).
-
Carefully place a set number of live mites (e.g., 10-20) into each dish or well.
-
-
Incubation:
-
Incubate the plates at a suitable temperature and humidity (e.g., 25-27°C and >80% relative humidity) to maintain mite viability.
-
-
Observation and Endpoint Determination:
-
Observe the mites for motility at regular intervals (e.g., every hour for the first 6 hours, then at 12, 24, and 48 hours) using a stereomicroscope.
-
Mites are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.
-
The endpoint can be expressed as the LC50, the concentration that causes 50% mortality at a specific time point, or the time required to achieve 100% mortality at each concentration.
-
Note on Demodex canis: Establishing and maintaining in vitro cultures of Demodex canis for susceptibility testing is challenging and not yet standardized.[6] Therefore, a reliable and reproducible protocol for determining the MIC of this compound against this mite is not currently available. In vivo studies remain the primary method for evaluating the efficacy of acaricides against demodicosis.[7][8]
Mandatory Visualization
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Signaling pathway of this compound in invertebrates.
References
- 1. Studies in vitro on the relative efficacy of current acaricides for Sarcoptes scabiei var. hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAAVP - World Association for the Advancement of Veterinary Parasitology [waavp.org]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. A method for in vitro determination of the acaricidal effect of ivermectin using Sarcoptes scabiei var. suis as test organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. In vitro toxicity of combination of amitraz and carvacrol on Demodex canis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of milbemycin oxime in the treatment of generalized demodicosis in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Combination Studies Involving Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Milbemycin A4 oxime in combination therapies, primarily drawing from veterinary medicine and emerging research in other fields. Detailed protocols for key experiments are provided to facilitate further investigation into the synergistic, additive, or antagonistic effects of this compound with other compounds.
Introduction to this compound
This compound is a macrocyclic lactone anthelmintic derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus. It is the major component of milbemycin oxime, which also contains a smaller proportion of milbemycin A3 oxime.[1] Its primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), leading to hyperpolarization of neuronal and muscular membranes, resulting in paralysis and death of the parasite.[1][2][3] There is also evidence suggesting modulation of GABAergic and cholinergic systems.[4]
Known Drug Combinations and Interactions
This compound is frequently used in combination with other parasiticides in veterinary medicine to broaden the spectrum of activity. While formal in vitro synergy studies with combination indices are not widely published, pharmacokinetic and efficacy studies suggest potential interactions.
Combination with Spinosad
Spinosad is an insecticide that acts on nicotinic acetylcholine (B1216132) receptors.[5][6] Combination products containing milbemycin oxime and spinosad are used for broad-spectrum parasite control in dogs.[6] Pharmacokinetic studies have revealed that co-administration of spinosad can increase the systemic exposure of milbemycin oxime.[7] This interaction is suspected to be due to the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump for which both spinosad and milbemycin oxime are substrates.[1][3] An adverse drug reaction has been reported in a cat, suggesting a potential for neurotoxicity when these drugs are combined, possibly due to increased milbemycin oxime levels in the central nervous system.[5][6][8]
Combination with Afoxolaner/Lotilaner (B608639)
Afoxolaner and lotilaner are isoxazoline (B3343090) ectoparasiticides. Combination products with milbemycin oxime provide broad-spectrum protection against both endo- and ectoparasites.[9][10][11][12] Efficacy studies have demonstrated high success rates for these combinations in preventing heartworm disease and treating intestinal nematode infections in dogs.[2][9][10][11][12]
Combination with Praziquantel (B144689)
Praziquantel is an anthelmintic effective against cestodes (tapeworms).[13][14] The combination of milbemycin oxime and praziquantel is a common broad-spectrum anthelmintic for cats and dogs.[13][15][16][17][18] Studies have shown high efficacy against various intestinal worms and in the prevention of heartworm disease in cats.[16][17][18] No significant pharmacokinetic interactions have been reported, and the combination is generally well-tolerated.[13]
Combination with Lufenuron
Lufenuron is an insect development inhibitor. The combination with milbemycin oxime targets both adult parasites and the developmental stages of fleas.[19]
Interaction with P-glycoprotein Inhibitors
Research has shown that this compound can reverse multidrug resistance (MDR) in human breast cancer cells that overexpress P-glycoprotein.[11] This suggests that this compound itself can act as a P-gp inhibitor. This finding opens avenues for its investigation in combination with chemotherapeutic agents that are P-gp substrates.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies involving this compound combinations.
Table 1: Efficacy of this compound Combinations in Veterinary Medicine
| Combination Partner | Target Parasite/Disease | Animal Model | Efficacy/Outcome | Reference |
| Spinosad | Ancylostoma caninum (immature) | Dog | 97.77% - 98.58% reduction in worm count | [6] |
| Spinosad | Toxocara canis (immature) | Dog | 96.15% - 100% reduction in worm count | [6] |
| Lotilaner | Dirofilaria immitis (prevention) | Dog | 100% prevention | [10][11] |
| Lotilaner | Toxocara canis (immature) | Dog | ≥ 96.8% reduction in worm count | [12] |
| Praziquantel | Dirofilaria immitis (prevention) | Cat | 100% prevention | [16][18] |
| Praziquantel | Toxocara cati (immature & adult) | Cat | 95.90% - 96.53% reduction in worm count | [17] |
Table 2: In Vitro P-glycoprotein Inhibition by this compound
| Cell Line | P-gp Substrate | This compound Conc. | Effect | Reversal Fold | Reference |
| MCF-7/adr (human breast cancer) | Adriamycin | 5 µM | Increased adriamycin cytotoxicity | 19.06 | [11] |
Signaling Pathway and Interaction Diagrams
The following diagrams illustrate the mechanism of action of this compound and its interaction with P-glycoprotein.
Caption: Mechanism of action of this compound on parasite ion channels.
Caption: Interaction of this compound with P-glycoprotein.
Experimental Protocols
The following are detailed protocols for key experiments relevant to studying drug combinations involving this compound. These are generalized protocols and may require optimization for specific cell lines, parasite species, and combination agents.
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
This protocol is adapted for assessing the synergistic cytotoxic effects of this compound in combination with another compound on a cancer cell line.
Objective: To determine the IC50 of individual drugs and to assess for synergistic, additive, or antagonistic effects of the drug combination.
Materials:
-
Target cells (e.g., MCF-7/adr human breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Combination drug stock solution (in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the drugs (single or in combination). Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 for each drug. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol uses flow cytometry to measure the inhibition of P-gp function by this compound.
Objective: To determine if this compound can inhibit the efflux of a known P-gp substrate, Rhodamine 123.
Materials:
-
Cells overexpressing P-gp (e.g., MCF-7/adr) and a parental cell line with low P-gp expression.
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil or PSC-833 (positive control P-gp inhibitors)[8][19]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Pre-incubate the cells with different concentrations of this compound or the positive control inhibitor for 1-2 hours at 37°C.[4]
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 50-200 ng/mL and incubate for a further 30-60 minutes at 37°C, protected from light.[8][19]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to that of untreated cells and cells treated with the positive control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
MDR1 Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the effect of this compound on the expression of the MDR1 gene, which encodes P-glycoprotein.
Objective: To determine if this compound alters the mRNA expression level of the MDR1 gene.
Materials:
-
Cells treated with this compound for a specified duration.
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.[17]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MDR1 gene expression in the treated cells compared to the untreated controls, normalized to the housekeeping gene.[22]
In Vivo Anthelmintic Efficacy Study in Dogs (Adapted from VICH GL19)
This is a generalized protocol for a dose confirmation study to evaluate the efficacy of a this compound combination product against intestinal nematodes in dogs.
Objective: To confirm the efficacy of a combination product containing this compound against naturally or experimentally induced intestinal nematode infections in dogs.
Materials and Methods:
-
Animals: A sufficient number of dogs of a suitable age and weight, confirmed to be infected with the target parasite(s).
-
Housing: Individual housing to prevent cross-contamination.
-
Randomization: Animals are randomly allocated to a treatment group or a placebo control group based on pre-treatment fecal egg counts.
-
Treatment Administration: The combination product is administered orally at the recommended dose. The control group receives a placebo.[2]
-
Post-treatment Monitoring: Animals are monitored daily for any adverse reactions.
-
Efficacy Assessment: Fecal samples are collected at specified time points post-treatment (e.g., day 7 and 14) to determine the reduction in fecal egg counts. For definitive efficacy, animals are euthanized at the end of the study, and the gastrointestinal tract is examined to count the number of remaining adult worms.[23][24]
-
Data Analysis: The percentage efficacy is calculated based on the reduction in the geometric mean worm counts in the treated group compared to the control group. An efficacy of ≥90% is generally considered effective.[25]
Caption: Workflow for an in vivo anthelmintic efficacy study.
Conclusion
This compound is a versatile anthelmintic with a well-established mechanism of action. Its use in combination products is common in veterinary medicine, and emerging research suggests potential applications in other areas, such as overcoming multidrug resistance in oncology. The provided protocols offer a framework for researchers to further investigate the interactions of this compound with other compounds, paving the way for the development of novel and more effective combination therapies. Further studies are warranted to elucidate the synergistic potential and the underlying mechanisms of these combinations in greater detail.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. d-nb.info [d-nb.info]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 5. Suspected adverse drug interaction between spinosad and milbemycin oxime in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) against natural flea and tick infestations on dogs presented as veterinary patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio<sup>®</sup> Plus) for the prevention of heartworm disease (<i>Dirofilaria immitis</i>) in client-owned dogs in the USA - ProQuest [proquest.com]
- 11. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) for the prevention of heartworm disease (Dirofilaria immitis) in client-owned dogs in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of Credelio® Plus, a novel chewable tablet containing milbemycin oxime and lotilaner for the treatment of larval and immature adult stages of Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. Milbemycin/Praziquantel (Milbemax) for Dogs and Cats [petplace.com]
- 15. Praziquantel | VCA Animal Hospitals [vcahospitals.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 19. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. vichsec.org [vichsec.org]
- 24. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Milbemycin A4 Oxime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Milbemycin A4 oxime.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, formulation into nanoemulsions, preparation of solid dispersions, and complexation with cyclodextrins.
Q3: How can co-solvents be used to dissolve this compound in aqueous solutions?
A3: this compound is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][4] A common laboratory procedure involves first dissolving Milbemycin oxime in an organic solvent like ethanol and then diluting this solution with an aqueous buffer.[2] For instance, a solubility of approximately 0.3 mg/mL has been achieved in a 1:2 solution of ethanol and phosphate-buffered saline (PBS) at pH 7.2.[2]
Q4: What is a nanoemulsion and how can it improve the solubility of this compound?
A4: A nanoemulsion is a dispersion of oil in water (or vice versa) with droplet sizes in the nanometer range. For poorly water-soluble drugs like Milbemycin oxime, encapsulating the drug in the oil phase of an oil-in-water (O/W) nanoemulsion can significantly enhance its aqueous dispersibility and bioavailability.[2] A stable nanoemulsion formulation for Milbemycin oxime has been developed, demonstrating its potential as a delivery system.[2]
Q5: What are solid dispersions and how do they enhance solubility?
A5: Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[5] This technique can improve the dissolution of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous form.[5] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[5][6]
Q6: How can cyclodextrins be used to improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative known for its ability to improve the solubility and stability of hydrophobic drugs.[8]
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting an Organic Stock Solution of this compound with Aqueous Buffer.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of this compound in the final aqueous solution may be too high. Try reducing the initial concentration in the organic stock solution or increasing the final volume of the aqueous buffer. |
| Insufficient Organic Co-solvent | The ratio of the organic solvent to the aqueous buffer may be too low. Maintain a sufficient proportion of the organic co-solvent in the final mixture. A 1:2 ratio of ethanol to PBS has been shown to be effective for Milbemycin oxime.[2] |
| pH of the Aqueous Buffer | The pH of the aqueous buffer can influence the solubility of the compound. Experiment with buffers of different pH values to determine the optimal condition for solubility. |
| Slow Dilution Rate | Adding the organic stock solution too quickly to the aqueous buffer can cause localized supersaturation and precipitation. Add the stock solution dropwise while vigorously stirring the aqueous buffer. |
Issue 2: Low Drug Loading or Instability in Nanoemulsion Formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Oil Phase | The solubility of this compound in the chosen oil phase may be low. Screen various oils to find one that provides high solubility for the drug. Ethyl butyrate (B1204436) has been successfully used in a Milbemycin oxime nanoemulsion.[2] |
| Incorrect Surfactant/Co-surfactant Ratio | The ratio of surfactant to co-surfactant (Smix) is critical for the formation and stability of the nanoemulsion. Optimize the Smix ratio. A 2:1 ratio of Tween-80 to anhydrous ethanol has been reported to be effective.[2] |
| Phase Inversion Issues | During the preparation of the nanoemulsion by phase inversion, the rate of water addition is crucial. Add distilled water dropwise with continuous stirring to ensure proper formation of the nanoemulsion.[2] |
| Thermodynamic Instability | The prepared nanoemulsion may not be thermodynamically stable, leading to phase separation over time. Conduct stability studies, such as freeze-thaw cycles and long-term storage at different temperatures, to assess the stability of the formulation.[9] |
Issue 3: Incomplete Conversion to Amorphous State in Solid Dispersion.
| Potential Cause | Troubleshooting Step |
| Drug-Carrier Immiscibility | The drug and the chosen carrier may not be fully miscible, leading to the presence of crystalline drug in the solid dispersion. Select a carrier in which the drug has good solubility. |
| Inadequate Mixing during Preparation | In the fusion method, ensure the drug is completely dissolved in the molten carrier. In the solvent evaporation method, ensure both the drug and carrier are fully dissolved in a common solvent. |
| Recrystallization upon Storage | The amorphous drug in the solid dispersion may recrystallize over time, especially in the presence of moisture. Store the solid dispersion in a desiccator and consider using a carrier with a high glass transition temperature to improve stability. |
| Inappropriate Drug-to-Carrier Ratio | A high drug-to-carrier ratio can increase the likelihood of recrystallization. Experiment with different ratios to find the optimal balance between drug loading and stability. |
Quantitative Data Summary
Table 1: Solubility of Milbemycin Oxime in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~ 20 | [2] |
| Dimethyl sulfoxide (DMSO) | ~ 15 | [2] |
| Dimethylformamide (DMF) | ~ 15 | [2] |
| 1:2 Ethanol:PBS (pH 7.2) | ~ 0.3 | [2] |
| Water | < 0.1 | [3] |
Table 2: Composition and Properties of an Optimized Milbemycin Oxime Nanoemulsion
| Parameter | Value | Reference |
| Oil Phase | Ethyl Butyrate | [2] |
| Surfactant | Tween-80 | [2] |
| Co-surfactant | Anhydrous Ethanol | [2] |
| Surfactant:Co-surfactant Ratio | 2:1 | [2] |
| Mixed Surfactant:Oil Ratio | 7:3 | [2] |
| Droplet Size (nm) | 12.140 ± 0.128 | [2] |
| Polydispersity Index (PDI) | 0.155 ± 0.015 | [2] |
| Zeta Potential (mV) | -4.947 ± 0.768 | [2] |
Experimental Protocols
Protocol 1: Preparation of Milbemycin Oxime Nanoemulsion by Phase Inversion Composition (PIC) Method
Materials:
-
This compound
-
Ethyl butyrate (Oil phase)
-
Tween-80 (Surfactant)
-
Anhydrous ethanol (Co-surfactant)
-
Distilled water
Procedure:
-
Prepare the surfactant/co-surfactant mixture (Smix) by blending Tween-80 and anhydrous ethanol in a 2:1 ratio.
-
Combine the Smix and ethyl butyrate at a ratio of 7:3.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
Slowly add distilled water drop by drop to the mixture under continuous stirring.
-
Observe the mixture for an increase in viscosity followed by a sudden decrease, indicating the formation of the nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.[2]
Protocol 2: General Method for Preparation of Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000) (Carrier)
-
Ethanol or other suitable common solvent
Procedure:
-
Accurately weigh this compound and the carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the drug and the carrier in a minimal amount of a common solvent, such as ethanol, with stirring.
-
Evaporate the solvent using a rotary evaporator or by heating under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the prepared solid dispersion in a desiccator.[5]
Protocol 3: General Method for Preparation of Cyclodextrin Inclusion Complex by Kneading
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of an ethanol-water mixture to form a paste.
-
Gradually add the this compound to the paste and knead for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too dry during kneading, add a small amount of the solvent mixture.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried inclusion complex into a fine powder and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. jetir.org [jetir.org]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ijirt.org [ijirt.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
aanoemulsion formulation to enhance Milbemycin A4 oxime bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of nanoemulsion formulations to enhance the bioavailability of Milbemycin A4 oxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral delivery?
A1: The main challenge is its poor aqueous solubility.[1] Milbemycin oxime is a lipophilic drug, which limits its dissolution in gastrointestinal fluids and subsequently, its absorption and bioavailability.[1][2] Nanoemulsion formulations are a promising approach to overcome this limitation by encapsulating the drug in small lipid droplets, thereby increasing its surface area and facilitating absorption.[3][4]
Q2: What are the key components of a nanoemulsion formulation for this compound?
A2: A typical oil-in-water (O/W) nanoemulsion for this compound consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[1] The selection of these components is critical and is based on the solubility of the drug in each excipient. For instance, a successful formulation has been developed using ethyl butyrate (B1204436) as the oil phase, Tween-80 as the surfactant, and anhydrous ethanol (B145695) as the co-surfactant.[5]
Q3: What is the importance of the surfactant-to-co-surfactant (Smix) ratio?
A3: The Smix ratio is crucial for the formation and stability of the nanoemulsion.[6][7] The surfactant reduces the interfacial tension between the oil and water phases, while the co-surfactant provides the necessary flexibility to the interfacial film for the formation of nano-sized droplets. An optimized Smix ratio leads to a larger nanoemulsion region in the pseudo-ternary phase diagram, indicating a wider range of compositions that can form a stable nanoemulsion.[8] For the Milbemycin oxime nanoemulsion, a Tween-80 to anhydrous ethanol ratio of 2:1 has been shown to be optimal.
Q4: How does a nanoemulsion formulation enhance the bioavailability of this compound?
A4: Nanoemulsions enhance bioavailability through several mechanisms. The small droplet size (typically under 200 nm) provides a large surface area for drug release and absorption.[9] The lipid core of the nano-droplets can also be absorbed through the lymphatic pathway, bypassing the hepatic first-pass metabolism that can degrade the drug.[2] Studies in Pekingese dogs have shown that a nanoemulsion formulation of milbemycin oxime resulted in significantly higher peak plasma concentrations (Cmax) and near-complete bioavailability (99.26%) compared to a tablet formulation (51.44%).[3][10]
Q5: What are the critical quality attributes to assess for a this compound nanoemulsion?
A5: The critical quality attributes include:
-
Droplet Size and Polydispersity Index (PDI): These are key indicators of the physical stability and performance of the nanoemulsion. A small and uniform droplet size is desirable.[11][12]
-
Zeta Potential: This measures the surface charge of the droplets and indicates the stability of the colloidal dispersion. A high absolute zeta potential value (typically > |30| mV) suggests good stability due to electrostatic repulsion between droplets.[11][12]
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of drug successfully incorporated into the nanoemulsion.[1]
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the nanoemulsion, which can predict its in vivo performance.[13]
-
Stability: The formulation must remain physically and chemically stable over its shelf life, without significant changes in droplet size, phase separation, or drug degradation.[14]
Troubleshooting Guides
Formulation and Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to form a clear/translucent nanoemulsion | - Inappropriate oil, surfactant, or co-surfactant selection.- Incorrect Smix ratio.- Insufficient energy input during preparation (for high-energy methods).- Water added too quickly during titration (for PIC method).[14] | - Screen excipients for high drug solubility.[1] - Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and nanoemulsion region.[15]- For high-pressure homogenization, optimize pressure and number of cycles.[16][17]- For the Phase Inversion Composition (PIC) method, add the aqueous phase dropwise with continuous stirring.[18] |
| Large and/or polydisperse droplets (High PDI) | - Suboptimal Smix ratio.[7]- Inefficient homogenization.[16]- Ostwald ripening, especially with oils that have some water solubility.[2][19] | - Optimize the surfactant-to-co-surfactant ratio.[6]- Increase homogenization pressure or the number of passes.[17]- Use a combination of a high-energy and low-energy method.[18]- Consider using a less water-soluble oil or adding a ripening inhibitor.[19] |
| Phase separation or creaming upon standing | - Droplet coalescence due to insufficient surfactant concentration or inappropriate Smix ratio.[20]- Flocculation due to low zeta potential.[20]- Ostwald ripening leading to larger droplets that cream or sediment.[2] | - Increase the surfactant concentration or optimize the Smix ratio.[6]- Adjust the pH or add electrolytes to increase the zeta potential.[6]- Select an oil with very low water solubility.[19] |
Characterization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Dynamic Light Scattering (DLS) results for droplet size | - Sample concentration is too high (multiple scattering).- Presence of dust or other contaminants.- Sample is polydisperse, and the analysis algorithm is not appropriate.[21] | - Dilute the sample with the aqueous phase of the formulation.[4]- Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement.[1]- Use a multimodal analysis algorithm if the sample is expected to be polydisperse.[21] |
| Low or inconsistent Zeta Potential readings | - Low conductivity of the dispersion medium (e.g., deionized water).- Presence of air bubbles in the measurement cell.[22]- Electrode fouling or damage. | - Dilute the sample in a low molarity salt solution (e.g., 10 mM NaCl) instead of pure water.[22]- Degas the sample before measurement or allow it to equilibrate in the cell to dissipate bubbles.[22]- Clean the electrodes according to the instrument manufacturer's instructions. |
| Low encapsulation efficiency | - Poor solubility of the drug in the selected oil phase.[2]- Drug precipitation during the emulsification process. | - Select an oil with higher solubilizing capacity for this compound.- Ensure the drug is fully dissolved in the oil phase before emulsification. Gentle heating may be applied if the drug is heat-stable. |
Data Presentation
Table 1: Optimized Formulation of Milbemycin Oxime Nanoemulsion
| Component | Role | Composition (% w/w) |
| Ethyl Butyrate | Oil Phase | 10 |
| Tween-80 | Surfactant | 60 |
| Anhydrous Ethanol | Co-surfactant | 30 |
| Milbemycin Oxime | Active Pharmaceutical Ingredient | As per required dosage |
| Deionized Water | Aqueous Phase | q.s. to 100 |
| Data synthesized from a study by MDPI. |
Table 2: Physicochemical Characteristics of Optimized Milbemycin Oxime Nanoemulsion
| Parameter | Value |
| Droplet Size (nm) | 12.140 ± 0.128 |
| Polydispersity Index (PDI) | 0.155 ± 0.015 |
| Zeta Potential (mV) | -4.947 ± 0.768 |
| Appearance | Clear and transparent |
| Data from a study by MDPI. |
Table 3: In Vivo Pharmacokinetic Parameters of Milbemycin Oxime Nanoemulsion vs. Tablet in Pekingese Dogs
| Parameter | Nanoemulsion (Oral) | Tablet (Oral) |
| Cmax (µg/mL) | 8.87 ± 1.88 | 0.33 ± 0.07 |
| Tmax (h) | 0.33 ± 0.13 | 2.47 ± 1.90 |
| Absolute Bioavailability (%) | 99.26 ± 12.14 | 51.44 ± 21.76 |
| Data from a study published in PMC.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by Phase Inversion Composition (PIC) Method
-
Preparation of the Oil Phase: Accurately weigh the required amount of this compound and dissolve it completely in ethyl butyrate.
-
Preparation of the Smix: In a separate container, accurately weigh and mix Tween-80 (surfactant) and anhydrous ethanol (co-surfactant) in a 2:1 ratio.
-
Mixing Oil and Smix: Add the oil phase containing the drug to the Smix and mix thoroughly using a magnetic stirrer until a clear and homogenous solution is obtained.
-
Titration with Aqueous Phase: Slowly add deionized water dropwise to the oil-Smix mixture while maintaining continuous stirring at a constant speed (e.g., 500 rpm).
-
Formation of Nanoemulsion: Continue the titration until a clear and transparent nanoemulsion is formed. The endpoint is typically observed as a sudden change from a turbid to a clear liquid.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 30 minutes before characterization.
Protocol 2: Characterization of Droplet Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water (e.g., 1:100 v/v) to avoid multiple scattering effects during DLS measurements.
-
Droplet Size and PDI Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Record the Z-average diameter (droplet size) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Use the same instrument equipped with a zeta potential cell.
-
Inject the diluted nanoemulsion into the cell, ensuring no air bubbles are trapped.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software will calculate the zeta potential based on the Smoluchowski equation.
-
Perform the measurement in triplicate.
-
Protocol 3: In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a simulated intestinal fluid (SIF, pH 6.8) without enzymes.
-
Dialysis Bag Method:
-
Accurately measure a specific volume of the nanoemulsion (e.g., 1 mL) and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Securely close the dialysis bag and immerse it in a beaker containing a known volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37 ± 0.5°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[13]
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound nanoemulsion.
Caption: Common destabilization pathways and their primary causes in nanoemulsion formulations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Dynamic Light Scattering (DLS) data interpretation and troubleshooting | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. entegris.com [entegris.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation development and optimization using nanoemulsion technique: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Processing Parameters of Nanoemulsion Containing Aripiprazole Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. particletechlabs.com [particletechlabs.com]
- 22. researchgate.net [researchgate.net]
aevelopment and validation of a stability-indicating HPLC method for Milbemycin A4 oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Milbemycin A4 oxime. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of various reported methods.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It is crucial for this compound to ensure that the analytical method can separate the intact drug from any potential degradation products, process-related impurities, and other components in the sample matrix.[1][2][3] This is a regulatory requirement for stability studies of drug substances and products.[1][2]
Q2: What are the typical stress conditions used in forced degradation studies for Milbemycin oxime?
Forced degradation studies for Milbemycin oxime are conducted to identify potential degradation pathways and to demonstrate the specificity of the HPLC method.[4][5][6] As per the International Council for Harmonisation (ICH) guidelines, typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[4][5][6]
-
Thermal Stress: Heating the sample in both solid and solution states.[4][5][6]
-
Photolytic Stress: Exposing the sample to UV and visible light.[4][5][6]
Q3: What are the major degradation products of Milbemycin oxime observed under stress conditions?
Studies have identified several degradation products of Milbemycin oxime (which is a mixture of Milbemycin A3 and A4 oximes).[4][5][6] Under oxidative stress with hydrogen peroxide, a major degradation product identified is 3,4-dihydroperoxide MO A4.[4][5] In total, up to twelve major degradation products have been observed under various stress conditions.[4][5][6]
Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload. | 1. Wash the column with a strong solvent, or replace the column if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the mobile phase or a weaker solvent.4. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Air bubbles in the pump or detector.4. Leak in the HPLC system. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.2. Use a column oven to maintain a constant temperature.[1][2]3. Purge the pump and detector.4. Check all fittings and connections for leaks. |
| Poor Resolution Between this compound and Degradation Peaks | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Flow rate is too high. | 1. Modify the mobile phase composition (e.g., change the organic modifier ratio or the pH).[2][4]2. Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).3. Decrease the flow rate to increase the separation efficiency. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Fluctuations in lamp intensity. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.2. Degas the mobile phase and purge the system.3. Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need replacement. |
| Low Peak Area/Response | 1. Incorrect sample preparation or dilution.2. Low injection volume.3. Detector wavelength not optimal.4. Degradation of the standard or sample. | 1. Verify all calculations and preparation steps.2. Ensure the correct injection volume is set.3. Confirm the detection wavelength is set to the λmax of this compound (around 244 nm).[1]4. Prepare fresh standards and samples. |
Summary of HPLC Methods for Milbemycin Oxime Analysis
| Parameter | Method 1[1][2] | Method 2[4][5][6] | Method 3[7] |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | HALO C18 (100 × 4.6 mm, 2.7 µm) | Inertsil – C18, ODS (150 x 4.6 mm, 5µ) |
| Mobile Phase | Isocratic: 30% 0.05% Phosphoric acid (aq) and 70% (Methanol:Acetonitrile (B52724), 6:4 v/v) | Gradient: A: Water/Acetonitrile (60/40, v/v), B: Ethanol/Isopropanol (50/50, v/v) | Isocratic: Methanol (B129727) and Water (70:30 v/v) |
| Flow Rate | 0.5 mL/min | Not specified | 1.0 mL/min |
| Column Temperature | 50°C | Not specified | Ambient |
| Detection Wavelength | 244 nm | Not specified | 353 nm |
| Injection Volume | Not specified | Not specified | 20 µL |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing a stability-indicating HPLC method for this compound.
1. Analyte and Standard Preparation:
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare working standard solutions by diluting the stock solution to the desired concentration.
2. Forced Degradation Studies:
- Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.
- Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 30 minutes. Neutralize the solution before injection.
- Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Also, reflux a solution of the drug substance for 6 hours.
- Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
3. Chromatographic Method Development:
- Column Selection: Start with a C18 column, which is commonly used for the analysis of Milbemycin oxime.[1][2][4][7]
- Mobile Phase Selection: Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.[7] Adjust the ratio of the organic modifier to achieve a suitable retention time for the parent drug. If co-elution of degradation products occurs, introduce a buffer or an acid (e.g., phosphoric acid, formic acid) to the aqueous phase to improve peak shape and resolution.[1][2]
- Detection Wavelength: Use a UV detector set at the wavelength of maximum absorbance (λmax) of this compound, which is approximately 244 nm.[1]
- Optimization: Systematically vary the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation of the parent drug from all degradation products and impurities. Both isocratic and gradient elution modes can be explored.[1][2][4]
4. Method Specificity Demonstration:
- Inject the stressed samples into the optimized HPLC system.
- Ensure that all degradation product peaks are well-resolved from the this compound peak and from each other.
- Peak purity analysis using a photodiode array (PDA) detector can be performed to confirm that the this compound peak is spectrally pure in the presence of its degradation products.
Protocol 2: HPLC Method Validation
This protocol describes the validation of the developed stability-indicating HPLC method as per ICH guidelines.
1. Specificity:
- Analyze blank samples (diluent), a solution of this compound, and samples from the forced degradation studies.
- Demonstrate that there are no interfering peaks at the retention time of this compound.
2. Linearity:
- Prepare a series of at least five concentrations of this compound reference standard over a range (e.g., 50% to 150% of the target assay concentration).
- Inject each concentration in triplicate.
- Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy (Recovery):
- Prepare samples by spiking a placebo (if applicable) with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
- Analyze these samples in triplicate and calculate the percentage recovery at each level. The recovery should typically be within 98.0% to 102.0%.
4. Precision:
- Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD), which should be ≤ 2.0%.
- Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be within acceptable limits.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
- Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
- Deliberately vary critical method parameters one at a time, such as:
- Mobile phase composition (e.g., ±2% organic content)
- Mobile phase pH (e.g., ±0.2 units)
- Column temperature (e.g., ±5°C)
- Flow rate (e.g., ±0.1 mL/min)
- Analyze the system suitability parameters and the assay results to assess the impact of these variations. The method is considered robust if the results remain within acceptable limits.
Visualizations
Caption: Workflow for the Development and Validation of a Stability-Indicating HPLC Method.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Analysis of Milbemycin A4 Oxime and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Milbemycin A4 oxime degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the study of its degradation products important?
A1: this compound is a key active component in a broader drug substance known as Milbemycin oxime, which is a 16-membered macrocyclic lactone.[1][2] This compound is widely used in veterinary medicine for its potent activity against parasites.[1][2] The study of its degradation products is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Regulatory bodies, such as those following ICH guidelines, require comprehensive forced degradation studies to identify potential impurities and degradation pathways that may arise during manufacturing, storage, and administration.[1][2]
Q2: Under what conditions does this compound typically degrade?
A2: Forced degradation studies have shown that this compound degrades under various stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), exposure to heat (in both solid and solution states), and photolytic stress (in both solid and solution states).[1][2][3]
Q3: What are the common analytical techniques used to identify and characterize the degradation products of this compound?
A3: The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] HPLC is used for the separation of the parent drug from its degradation products, while LC-MS, particularly with high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), is used for the identification and structural elucidation of these products.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated degradation products.[1][3]
Q4: Have any specific degradation products of this compound been identified?
A4: Yes, several degradation products have been identified. Under oxidative stress with hydrogen peroxide, a major degradation product has been characterized as 3,4-dihydroperoxide this compound.[1][2] Additionally, various other degradation products formed under different stress conditions have been detected, and in some cases, their structures have been proposed based on their mass spectral fragmentation patterns.[1][2] Studies have also identified isomer impurities in the bulk drug substance.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound or its degradation products. | 1. Secondary interactions: The silanol (B1196071) groups on the HPLC column may be interacting with the analytes. 2. Column overload: Injecting too high a concentration of the sample. 3. Inappropriate mobile phase pH: The pH of the mobile phase may not be optimal for the analytes. | 1. Use a highly deactivated, end-capped C18 column. Consider using a mobile phase with a competing base or a different organic modifier. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., with 0.05% phosphoric acid) has been used successfully.[4] |
| Poor resolution between this compound and its degradation products. | 1. Suboptimal mobile phase composition: The organic-to-aqueous ratio may not be ideal for separation. 2. Inadequate column chemistry: The stationary phase may not be providing sufficient selectivity. 3. Isocratic elution is insufficient: For complex mixtures of degradation products, an isocratic elution may not provide adequate separation. | 1. Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol, isopropanol) and their ratios with the aqueous phase.[1][4] 2. Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl). 3. Develop a gradient elution method to improve the separation of early and late-eluting peaks.[1] |
| Shifting retention times. | 1. Inconsistent mobile phase preparation: Variations in the composition of the mobile phase between runs. 2. Fluctuations in column temperature: Lack of a column oven or inconsistent temperature control. 3. Pump malfunction: Inconsistent flow rate from the HPLC pump. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help. 2. Use a column oven to maintain a constant temperature. A temperature of 50°C has been reported for some methods.[4] 3. Check the pump for leaks and perform regular maintenance. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity or poor ionization of this compound and its degradation products. | 1. Suboptimal ionization source parameters: Incorrect settings for gas flow, temperature, or voltage. 2. Inappropriate mobile phase additives: The mobile phase may lack a suitable additive to promote ionization. 3. Ion suppression from the matrix: Co-eluting compounds from the sample matrix can interfere with ionization. | 1. Optimize the ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) for the specific analytes. 2. Add a small amount of an appropriate modifier to the mobile phase, such as formic acid or ammonium (B1175870) formate, to enhance protonation in positive ion mode. 3. Improve sample clean-up procedures. Adjust the chromatographic method to separate the analytes from interfering matrix components. |
| In-source fragmentation or formation of adducts. | 1. High source temperature or cone voltage: Excessive energy in the ion source can cause the analytes to fragment before mass analysis. 2. Presence of salts in the mobile phase: Sodium or potassium adducts are common when these ions are present. | 1. Reduce the source temperature and/or cone voltage to minimize in-source fragmentation. 2. Use high-purity solvents and additives. If salts are necessary for chromatography, consider their volatility and potential for adduct formation. |
| Difficulty in interpreting fragmentation patterns for degradation products. | 1. Lack of reference spectra: No known fragmentation data for the suspected degradation product. 2. Complex fragmentation pathways: The molecule may undergo multiple fragmentation reactions. | 1. Compare the fragmentation pattern of the degradation product with that of the parent drug (this compound) to identify common fragments and neutral losses.[1][2] 2. Utilize high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition. |
Data Presentation
Summary of Forced Degradation Studies
While specific quantitative data on the percentage of degradation for this compound is not extensively available in the public literature, forced degradation studies have indicated the following qualitative outcomes. A comprehensive study identified a total of twelve major degradation products across various stress conditions.[1][2]
| Stress Condition | Observation | Key Degradation Products Identified |
| Acid Hydrolysis | Degradation observed. | Specific structures not detailed in available literature. |
| Base Hydrolysis | Degradation observed. | Specific structures not detailed in available literature. |
| Oxidation (H₂O₂) | Significant degradation. | 3,4-dihydroperoxide this compound.[1][2] |
| Thermal (Solid & Solution) | Degradation observed. | Specific structures not detailed in available literature. |
| Photolytic (Solid & Solution) | Degradation observed. | A degradation pathway has been proposed. |
Experimental Protocols
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[1][2]
-
Acid Degradation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an appropriate concentration of hydrochloric acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Degradation: Dissolve this compound in a suitable solvent and add an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 M NaOH). Incubate at room temperature or a slightly elevated temperature for a defined time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store protected from light at room temperature for a set duration.
-
Thermal Degradation: Subject the solid drug substance and a solution of the drug to dry heat (e.g., 90°C) for a specified time.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).
Stability-Indicating HPLC Method
The following are examples of HPLC methods that have been used for the analysis of this compound and its related compounds.
Method A (Gradient Elution) [1][2]
-
Column: HALO C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v)
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v)
-
Elution: Gradient
-
Flow Rate: Not specified
-
Detection: UV (wavelength not specified)
Method B (Isocratic Elution) [4]
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)
-
Mobile Phase: 30% 0.05% Phosphoric acid in water and 70% Methanol/Acetonitrile (6:4, v/v)
-
Elution: Isocratic
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 244 nm
LC-MS for Characterization
-
Chromatography: Utilize one of the HPLC methods described above.
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis:
-
High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for molecular formula determination.
-
Visualizations
Caption: Workflow for the identification and characterization of this compound degradation products.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Optimizing Milbemycin A4 Oxime Dosage for Experimental Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Milbemycin A4 oxime dosage for experimental models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrocyclic lactone that acts as a potent anthelmintic and acaricide.[1] Its primary mechanism of action in invertebrates is the opening of glutamate-sensitive chloride channels in neurons and myocytes.[1][2] This leads to an influx of chloride ions, causing hyperpolarization of the cells and blocking signal transfer, which results in paralysis and death of the parasite.[1][2]
Q2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
A2: this compound is poorly soluble in water. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). It is soluble in DMSO at concentrations up to 100 mg/mL and in ethanol at up to 20 mg/mL. For aqueous buffers, a stock solution in ethanol can be prepared and then diluted, though the final aqueous solution should not be stored for more than a day.
Q3: What is the stability of this compound in storage?
A3: As a solid, this compound is stable for over two years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[3] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.
Q4: Are there known issues with specific animal models or breeds?
A4: Yes, certain dog breeds, particularly Collies and related herding breeds, can have a mutation in the ABCB1 (formerly MDR1) gene. This mutation leads to a non-functional P-glycoprotein, which is responsible for pumping certain drugs out of the central nervous system. In these sensitive dogs, higher doses of milbemycin oxime can lead to neurotoxicity, with symptoms including ataxia, depression, mydriasis, and excessive salivation.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | Poor water solubility. | Prepare a high-concentration stock solution in 100% DMSO or ethanol. For the final working solution, perform a serial dilution in the aqueous medium while vortexing to ensure proper mixing. The final concentration of the organic solvent should be kept low (typically <1%) and a vehicle control should be included in the experiment. |
| Inconsistent results in in vivo studies | Improper drug administration leading to variable absorption. | For oral administration in rodents, use oral gavage to ensure accurate dosing. Alternatively, for voluntary administration, incorporate the compound into a palatable jelly or food source and monitor consumption to ensure the full dose is ingested.[6] |
| Unexpected mortality or adverse effects in animal models | Dose is too high or the animal model is sensitive to the compound. | Review the literature for established dosage ranges for your specific model. If data is unavailable, perform a dose-response study starting with a low dose. For canine studies, consider screening for the ABCB1 gene mutation in susceptible breeds.[7] |
| Lack of efficacy in an in vitro parasite assay | The concentration is too low, or the incubation time is too short. | Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of exposure. Ensure the chosen solvent in the vehicle control does not affect parasite viability. |
| Variability in compounded aqueous suspensions | Instability and lack of uniform distribution of the active ingredient. | It is recommended to prepare fresh solutions from a solid compound for each experiment. If using a compounded suspension, ensure it is from a reputable source and has been tested for potency and stability. |
Quantitative Data Summary
In Vivo Dosage Recommendations
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Dog | Heartworm Prevention | 0.5 mg/kg, monthly | Oral | [4][8] |
| Dog | Treatment of Ancylostoma caninum (Hookworm) | 0.5 mg/kg, single dose | Oral | [8] |
| Dog | Treatment of Toxocara canis (Roundworm) | ≥0.5 mg/kg, single dose | Oral | [8] |
| Dog | Treatment of Sarcoptic Mange | Off-label, higher doses may be required | Oral | [7][9] |
| Cat | Heartworm Prevention | 2.0 mg/kg, monthly | Oral | [4] |
| Cat | Treatment of Ear Mites (Otodectes cynotis) | 0.1% otic solution | Topical (otic) | [4] |
| Rabbit | Treatment of Psoroptes cuniculi (Ear Mites) | 0.50 mg/kg, single dose (in combination with afoxolaner) | Oral | [10] |
| Mouse | Acute Oral Toxicity (LD50) - Male | 1832 mg/kg | Oral (intragastric) | |
| Mouse | Acute Oral Toxicity (LD50) - Female | 727 mg/kg | Oral (intragastric) |
In Vitro Efficacy Data
| Organism | Assay | Parameter | Value | Reference |
| Plasmodium falciparum (3D7) | M1-family aminopeptidase (B13392206) inhibition | IC50 | 2.6 µM | [] |
| Human Bile Acid Transporter | Inhibition Assay | IC50 | 3.6 µM | [] |
| Human TGR5 | Inhibition Assay | IC50 | 36.4 µM | [] |
| Human HCT-116 cells | Cytotoxicity Assay | IC50 | >50 µM | [] |
| Human GBM cells | Cytotoxicity Assay | IC50 | >50 µM | [] |
Experimental Protocols
Protocol 1: In Vitro Mite Toxicity Bioassay
This protocol is a representative method for assessing the acaricidal activity of this compound against mites (e.g., Psoroptes cuniculi).
Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
Appropriate culture medium for the target mite species
-
Multi-well plates (e.g., 24-well or 48-well)
-
Live mites
-
Stereomicroscope
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in the mite culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Plate Preparation: Add a fixed volume of each working solution and the vehicle control to individual wells of the multi-well plate.
-
Mite Inoculation: Using a fine brush or needle, transfer a set number of live, healthy adult mites (e.g., 10-20) into each well.
-
Incubation: Incubate the plates at the optimal temperature and humidity for the specific mite species.
-
Mortality Assessment: At predetermined time points (e.g., 6, 12, 24, 48 hours), observe the mites under a stereomicroscope. Mites that are immobile and do not respond to gentle prodding with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Determine the LC50 (lethal concentration 50%) using probit analysis or other appropriate statistical methods.
Protocol 2: Caenorhabditis elegans Paralysis Assay
This protocol outlines a method to evaluate the paralytic effects of this compound on the model nematode, C. elegans.
Materials:
-
This compound
-
DMSO
-
M9 buffer
-
Synchronized population of L4 stage C. elegans
-
96-well microtiter plates
-
Platinum wire worm pick
-
Microscope
Procedure:
-
Prepare Drug Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in M9 buffer to achieve the desired final concentrations. Include a vehicle control with the corresponding DMSO concentration.
-
Plate Preparation: Add the drug solutions and vehicle control to the wells of a 96-well plate.
-
Worm Transfer: Transfer a single L4 stage C. elegans worm into each well.
-
Incubation: Incubate the plate at 20°C.
-
Paralysis Scoring: At regular intervals (e.g., every hour for 6 hours), observe the worms. A worm is considered paralyzed if it does not move its body when the plate is gently tapped or when prodded with a platinum wire.
-
Data Analysis: Calculate the percentage of paralyzed worms at each time point for each concentration. Plot the data to generate a time-course of paralysis.
Visualizations
Signaling Pathway of this compound in Invertebrates
Caption: Mechanism of action of this compound in invertebrates.
Experimental Workflow for In Vitro Mite Toxicity Bioassay
Caption: Workflow for determining the in vitro toxicity of this compound against mites.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milbemycin oxime/lufenuron - Wikipedia [en.wikipedia.org]
- 7. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 8. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | PLOS One [journals.plos.org]
atability issues of Milbemycin A4 oxime in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Milbemycin A4 Oxime in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in a variety of organic solvents. For preparing stock solutions, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used.[1] It is also soluble in other organic solvents like benzene, acetone, methanol, and chloroform.[2] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]
Q2: How stable is this compound in aqueous solutions?
A2: this compound has limited stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day to prevent degradation.[1] A study on compounded aqueous suspensions of milbemycin oxime showed a significant decrease in concentration over 28 days, with an average decrease of 18-22%.[3]
Q3: What conditions are known to cause the degradation of this compound?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[4] Significant degradation has been observed in the presence of acids and bases, while slight degradation occurs under oxidative stress.[5] The molecule is reported to be relatively stable under neutral, thermal, and photolytic conditions.[5]
Q4: What are the typical storage conditions for this compound?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents should be stored at -80°C for up to one year.[6][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO first, and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1] |
| Loss of compound activity in an experiment. | Degradation of this compound in the experimental medium. | Check the pH of your medium. This compound is unstable in acidic and basic conditions.[4][5] Prepare fresh solutions daily, especially for aqueous-based assays.[1] Avoid exposure to strong oxidizing agents. |
| Inconsistent results between experimental batches. | Instability of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.[6][7] Purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[1] |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | This indicates the formation of degradation products. Refer to the degradation pathway diagram to identify potential degradants. Use a validated stability-indicating HPLC method for analysis.[4][5] |
Quantitative Stability Data
Forced degradation studies have been performed on Milbemycin Oxime (a mixture of Milbemycin A4 and A3 oximes) to understand its stability under various stress conditions. The following table summarizes the qualitative findings. Quantitative data from these studies are often presented as the percentage of degradation.
| Stress Condition | Solvent/Medium | Observation |
| Acidic | Acidic Solution | Significant Degradation[4][5] |
| Basic | Basic Solution | Significant Degradation[4][5] |
| Oxidative | Hydrogen Peroxide | Slight Degradation[4][5] |
| Thermal | Solid State & Solution | Stable[5] |
| Photolytic | Solid State & Solution | Stable[5] |
| Aqueous | Suspension | 18-22% decrease in 28 days[3] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
A common method for assessing the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This allows for the separation and quantification of the parent compound from its degradation products.
-
Column: HALO C18 (100 × 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v)
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v)
-
Elution: Gradient
-
Detection: UV at 244 nm
-
Reference: Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 217, 114862.[4]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathways of this compound.
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
aethods for analyzing Milbemycin A4 oxime metabolites
<Technical Support Center: Analysis of Milbemycin A4 Oxime Metabolites
Welcome to the technical support center for the analysis of this compound and its metabolites. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: The major metabolite of Milbemycin A4 5-oxime identified in in vitro experiments using rat liver microsomes is the 13β-hydroxylated product.[1] In studies with the fungus Cunninghamella echinulata, which is often used to model mammalian metabolism, Milbemycin A4 5-oxime was converted into 13β-hydroxy, 13β,24-dihydroxy, and 13β,30-dihydroxy derivatives.[2]
Q2: What is the most common analytical method for quantifying this compound and its metabolites in biological matrices?
A2: The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying the parent drug and its metabolites in complex samples like plasma.[3][5] Electrospray ionization (ESI) in positive ion mode is typically used for detection.[3][4]
Q3: What type of sample preparation is recommended for plasma samples?
A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are effective methods.
-
Protein Precipitation: This is a rapid and simple method. Acetonitrile (B52724) is a commonly used solvent for precipitating plasma proteins and extracting the analytes.[3][6]
-
Solid-Phase Extraction (SPE): This method provides additional sample cleanup, which can reduce matrix effects and baseline noise in the LC-MS system.[4][5] C18 cartridges are frequently used for this purpose.[4]
Q4: What are typical LC-MS/MS parameters for the analysis of this compound?
A4: While specific parameters must be optimized for your instrument, published methods provide a good starting point. Key parameters include the ion transition (m/z) for the parent ion and its product ion, collision energy, and ion source settings. For this compound, monitored ions often include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound metabolites.
Issue 1: Poor Signal Intensity or No Peak Detected dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=rect, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#5F6368"];
} caption: "Troubleshooting Flowchart for Poor Signal Intensity."
-
Possible Causes & Solutions:
-
Low Sample Concentration: Your analyte concentration may be below the limit of detection (LOD).[7]
-
Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.[7]
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[7][8]
-
Check ESI Source: Visually inspect the electrospray for stability. An inconsistent or absent spray can be caused by a clog.[9]
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate) to promote protonation.[3][4]
-
-
Poor Extraction Recovery: The analyte may be lost during the sample preparation step.
-
Optimize PPT: Test different organic solvents (e.g., acetonitrile vs. methanol) to see which provides better recovery.[3]
-
Optimize SPE: Evaluate the wash and elution steps in your SPE protocol to prevent premature elution or incomplete recovery of the analyte.
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=rect, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#5F6368"];
} caption: "Troubleshooting Flowchart for Poor Peak Shape."
-
Possible Causes & Solutions:
-
Column Degradation: The analytical column may be contaminated or have reached the end of its lifespan.[8]
-
Action: Try flushing the column or replacing it with a new one.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Action: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
-
-
Contamination: Contamination in the LC or MS system can interfere with peak shape.[8]
-
Action: Clean the ion source and run blank injections to check for carryover between samples.[9]
-
-
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
-
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) from plasma) can interfere with the ionization of the target analyte.
-
Action: Switch from protein precipitation to a more thorough cleanup method like SPE.[4]
-
-
Chromatographic Co-elution: The analyte is eluting from the LC column at the same time as matrix components.
-
Action: Modify the LC gradient to better separate the analyte from the interfering matrix components.
-
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte. If unavailable, a structurally similar analog can be used.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for analyzing Milbemycin oxime in cat plasma.[3]
-
Aliquot Sample: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the appropriate amount of internal standard solution.
-
Precipitate Proteins: Add 800 µL of cold acetonitrile.
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Collect Supernatant: Carefully transfer 500 µL of the supernatant to a new tube.
-
Dilute: Add 500 µL of ultrapure water to the supernatant.[3]
-
Filter: Filter the diluted supernatant through a 0.22 µm nylon syringe filter into an autosampler vial.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Data Tables
Table 1: Example LC-MS/MS Parameters for Milbemycin Oxime (MBO) Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 50 mm x 2.0 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | 0.25 - 0.3 mL/min | [3][4] |
| Ionization Mode | ESI Positive | [3][4] |
| Monitored Ions (m/z) | [M+H]⁺ (e.g., 558.85), [M+Na]⁺ (e.g., 570.85) | [4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [3] |
Table 2: Summary of Validation Parameters from a Published Method
This table summarizes performance characteristics from a validated LC-MS/MS method for Milbemycin Oxime (MBO) in plasma.[3]
| Parameter | Result for MBO |
| Linearity Range | 2.5–250 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Intra-day Precision (%CV) | 1.69 – 8.34% |
| Inter-day Precision (%CV) | 4.54 – 9.98% |
| Intra-day Accuracy | 98.39 – 105.18% |
| Inter-day Accuracy | 91.78 – 101.33% |
| Extraction Recovery | 98.09 – 107.46% |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Microbial conversion of milbemycins: hydroxylation of milbemycin A4 and related compounds by Cunninghamella echinulata ATCC 9244 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. zefsci.com [zefsci.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
aoiding common pitfalls in Milbemycin A4 oxime in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during in vivo studies with Milbemycin A4 oxime.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Unexpected Neurotoxicity or Adverse Events
Symptoms: Animals exhibit tremors, ataxia, mydriasis (dilated pupils), depression, lethargy, or seizures following administration of this compound.[1][2][3]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Dosing | - Verify Calculations: Double-check all dose calculations. Ensure accurate conversion of the required dose (mg/kg) to the administered volume.[4] - Accurate Weighing: Ensure precise weighing of both the compound and the animals. |
| Breed-Specific Sensitivity | - Genotype Screening: Certain breeds, particularly Collies and related herding breeds, may have a mutation in the MDR1 (ABCB1) gene, leading to increased sensitivity to macrocyclic lactones like milbemycin oxime.[2] Consider screening animals for this mutation if working with susceptible breeds. - Dose Adjustment: If using a sensitive breed, start with a lower dose and carefully monitor for any adverse effects. |
| High Dosage | - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Mild adverse effects have been observed in dogs at doses of 5-10 mg/kg.[5] |
| Drug Interactions | - Review Co-administered Compounds: Certain drugs, such as cyclosporine, ketoconazole, and itraconazole, can inhibit P-glycoprotein, the protein product of the MDR1 gene, potentially increasing the brain concentration of milbemycin oxime and leading to toxicity.[6] Review all co-administered substances for potential interactions. |
Issue 2: Inconsistent or Low Bioavailability
Symptoms: You observe high variability in plasma concentrations between animals or lower than expected systemic exposure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Formulation | - Solubility Issues: this compound is poorly soluble in water.[7] Ensure the formulation is appropriate for oral administration. Consider using a nanoemulsion, which has been shown to significantly improve bioavailability compared to tablets.[8][9] - Stability of Formulation: Aqueous suspensions of milbemycin oxime can have issues with potency and stability over time.[10] Prepare formulations fresh or validate their stability under your storage conditions. |
| Administration Technique | - Incomplete Dosing: Ensure the animal consumes the entire dose. For voluntary oral administration, monitor the animal to confirm the dose is not rejected.[4][11] If using oral gavage, ensure proper technique to avoid accidental administration into the trachea. |
| Animal-Specific Factors | - Fasting State: The presence of food can affect drug absorption. Standardize the fasting state of your animals before dosing to reduce variability.[5] - Gastrointestinal Health: Underlying gastrointestinal issues in individual animals can affect drug absorption. Monitor animal health closely. |
Issue 3: Lack of Efficacy or Unexpected Results
Symptoms: The expected therapeutic or biological effect of this compound is not observed, or the results are highly variable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Sub-therapeutic Dose | - Dose-Response Study: Perform a dose-response study to establish the effective dose range for your specific model and endpoint. |
| Formulation Potency | - Verify Concentration: If using a compounded formulation, be aware that the actual concentration can deviate from the labeled strength.[10] If possible, analytically verify the concentration of your dosing solution. |
| Metabolism and Excretion | - Species Differences: The metabolism and excretion of this compound can vary between species.[12][13] Ensure the dosing regimen is appropriate for the metabolic rate of your chosen animal model. |
| Animal Model Selection | - Appropriate Model: Ensure the chosen animal model is appropriate for the disease or parasite being studied. The efficacy of this compound can be parasite- and host-specific.[14][15] |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What is a suitable vehicle for oral administration of this compound in mice?
-
A1: Due to its poor water solubility, an aqueous suspension is not ideal without proper formulation. A common approach for preclinical studies is to use a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween 80 to aid in dispersion. For voluntary consumption, adding a palatable agent like honey can be effective. Another effective approach is the use of nanoemulsions, which can significantly enhance bioavailability.[7][8]
-
-
Q2: How can I prepare a nanoemulsion of this compound for my study?
-
A2: A detailed protocol for preparing an oil-in-water (O/W) nanoemulsion using the phase inversion composition (PIC) method has been described. This involves using an oil phase (e.g., ethyl butyrate), a surfactant (e.g., Tween-80), and a co-surfactant (e.g., anhydrous ethanol). The optimal ratio of these components is crucial for forming stable nanoemulsions.[3][4]
-
Dosage & Toxicity
-
Q3: What is a typical dose range for this compound in animal studies?
-
A3: The dosage of this compound is highly dependent on the animal model and the intended therapeutic effect. For antiparasitic efficacy in dogs, doses can range from 0.5 to 2.0 mg/kg.[5][15] In a recent oncology study in mice, a dose of 5 mg/kg was used.[16] It is critical to perform a dose-finding study for your specific application.
-
-
Q4: What is the acute toxicity of this compound?
-
Q5: Are there specific safety concerns for certain animal breeds?
Pharmacokinetics
-
Q6: What are the key pharmacokinetic parameters of this compound?
-
A6: The pharmacokinetics can vary depending on the species and formulation. In dogs, after oral administration, milbemycin oxime is rapidly absorbed, with peak plasma concentrations (Tmax) reached within a few hours. The elimination half-life can be in the range of 1-4 days.[5][17] Nanoemulsion formulations have been shown to dramatically increase the peak plasma concentration (Cmax) and bioavailability compared to tablet formulations.[8][9]
-
Experimental Design & Data Interpretation
-
Q7: How can I minimize variability in my in vivo study?
-
A7: To minimize variability, it is important to standardize as many experimental parameters as possible. This includes using animals of the same age, sex, and genetic background, controlling environmental conditions, standardizing the formulation and administration route, and ensuring consistent timing of dosing and measurements.
-
-
Q8: Where can I find guidelines for reporting my in vivo study results?
Quantitative Data Summary
Table 1: Acute Oral Toxicity of Milbemycin Oxime in Mice
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Mouse | Male | 1832 | 1637.57 - 2022.08 |
| Mouse | Female | 727 | 603.95 - 868.96 |
| Data from a single intragastric administration study.[1] |
Table 2: Recommended Minimum Oral Doses for Antiparasitic Use
| Animal Model | Recommended Minimum Dose (mg/kg) |
| Dog | 0.5 |
| Cat | 2.0 |
| These are minimum recommended doses for specific antiparasitic applications and may not be suitable for all research purposes.[2] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Nanoemulsion
This protocol is a summary of a published method for preparing an oil-in-water (O/W) nanoemulsion of this compound.[3][4]
-
Component Selection:
-
Oil Phase: Ethyl butyrate (B1204436)
-
Surfactant: Tween-80
-
Co-surfactant: Anhydrous ethanol (B145695)
-
-
Preparation of Surfactant Mixture (Smix):
-
Prepare a mixture of Tween-80 and anhydrous ethanol at a 2:1 ratio.
-
-
Formation of the Nanoemulsion:
-
Combine the Smix and ethyl butyrate at a 7:3 ratio.
-
Add the desired amount of this compound to this mixture and stir until fully dissolved.
-
Slowly add distilled water dropwise while continuously stirring.
-
-
Characterization:
-
The resulting nanoemulsion should be transparent.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Diagram: Troubleshooting Workflow for Unexpected Toxicity
Caption: Troubleshooting workflow for addressing unexpected toxicity.
Diagram: Factors Influencing this compound Bioavailability
Caption: Key factors that can influence the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. galaxcommerce.com.br [galaxcommerce.com.br]
- 6. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 9. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Voluntary oral administration of drugs in mice [protocols.io]
- 15. meritresearchjournals.org [meritresearchjournals.org]
- 16. Home | ARRIVE Guidelines [arriveguidelines.org]
- 17. assets.hpra.ie [assets.hpra.ie]
- 18. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
aobleshooting poor reproducibility in Milbemycin A4 oxime experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of Milbemycin A4 oxime experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of Milbemycin oxime from Milbemycin A4 is typically a two-step process. First, the allylic hydroxyl group at the C5 position of Milbemycin A4 is oxidized to a ketone. Second, this intermediate ketone undergoes an oximation reaction with hydroxylamine (B1172632) or one of its salts to form the final oxime product.[1][2][3]
Q2: What are the common analytical methods to characterize this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantitative analysis of this compound.[4][5] For more sensitive detection, especially in biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is employed.[6][7][8]
Q3: What factors can lead to poor reproducibility in this compound synthesis?
A3: Poor reproducibility can stem from several factors including the purity of the starting materials, variations in reaction conditions (e.g., temperature, pH, reaction time), the efficiency of the oxidizing and oximation agents, and the methods used for purification and analysis.[1][2][9] Inconsistent formulation of compounded suspensions has also been identified as a significant source of variability.[10]
Q4: What is the mechanism of action of this compound?
A4: Milbemycin oxime acts as a broad-spectrum antiparasitic agent.[11][12] Its primary mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[3][12][13] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which ultimately results in paralysis and death of the parasite.[4][14]
Troubleshooting Guide
Poor reproducibility in this compound experiments can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low or Inconsistent Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation of Milbemycin A4 | - Verify Oxidizing Agent: Ensure the quality and activity of the oxidizing agent (e.g., manganese dioxide, hypochlorite).[1][3] - Optimize Reaction Time and Temperature: The oxidation reaction is often conducted at low temperatures (-5 to 15°C) for a specific duration (0.5-4 hours).[1] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Inefficient Oximation Reaction | - Check Hydroxylamine Salt Quality: Use high-purity hydroxylamine hydrochloride. - Control pH: The pH of the reaction mixture can significantly impact the oximation reaction. For instance, a pH range of 8.5-11.5 has been specified in certain protocols.[1] - Optimize Reaction Time and Temperature: Oximation is typically carried out at a slightly elevated temperature (25-35°C) for an extended period (10-20 hours).[1][2] |
| Side Reactions | The formation of side products can reduce the yield of the desired oxime. Analyze the crude product by HPLC or LC-MS to identify major impurities and adjust reaction conditions to minimize their formation.[1] |
| Suboptimal Solvent System | The choice of solvent is critical for both the oxidation and oximation steps. Dichloromethane (B109758) is commonly used for the oxidation step, while a mixture of methanol (B129727) and 1,4-dioxane (B91453) is often used for the oximation.[1][2] Ensure anhydrous conditions where necessary. |
Issue 2: Inconsistent Analytical Results
| Potential Cause | Recommended Solution |
| Sample Preparation Issues | - Inconsistent Extraction: For compounded formulations or biological samples, ensure a consistent and validated solid-phase extraction (SPE) protocol is used.[7][10] - Solubility Problems: Milbemycin oxime has poor water solubility.[4] Use appropriate solvents like DMSO, ethanol, or ethyl acetate (B1210297) for dissolution.[13] For aqueous solutions, the use of co-solvents or nanoemulsion formulations may be necessary.[4][11] |
| HPLC Method Variability | - Column Performance: Use a high-quality C18 column and ensure it is properly equilibrated before each run.[4][5] - Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate composition. A common mobile phase consists of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer.[4][7] - Detector Wavelength: The detection wavelength should be set appropriately, typically around 244-249 nm.[4][5] |
| Standard Curve Issues | - Purity of Standard: Use a certified reference standard for this compound. - Linearity: Prepare a fresh calibration curve for each batch of samples to ensure linearity over the desired concentration range.[4][6] |
| Degradation of Analyte | Milbemycin oxime can degrade under certain conditions. A study on compounded aqueous suspensions showed a significant decrease in concentration over 28 days.[10] Store samples and standards at appropriate temperatures (e.g., ≤30°C) and protect from light.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods described in the literature.[1][2]
Step 1: Oxidation of Milbemycin A4
-
Dissolve Milbemycin A4 in dichloromethane in a reaction vessel.
-
Add a catalyst, such as piperidine (B6355638) nitrogen oxygen free radical, and a catalyst promoter like a halide.
-
Cool the mixture to a temperature between -5°C and 15°C.
-
Slowly add an oxidizing agent (e.g., a solution of sodium hypochlorite (B82951) in saturated sodium bicarbonate) dropwise over a period of time, maintaining the temperature. The pH of the oxidant solution should be controlled between 8.5 and 11.5.
-
Allow the reaction to proceed for 0.5 to 4 hours, monitoring the consumption of the starting material by TLC or HPLC.
-
Upon completion, quench the reaction and perform a work-up to isolate the intermediate, Milbemycin A4 ketone.
Step 2: Oximation of Milbemycin A4 Ketone
-
Dissolve the Milbemycin A4 ketone in a solvent mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride.
-
Heat the reaction mixture to a temperature between 25°C and 35°C.
-
Stir the reaction for 10 to 20 hours, monitoring the formation of the oxime by TLC or HPLC.
-
After the reaction is complete, concentrate the mixture and perform an extraction with a suitable solvent like dichloromethane.
-
Dry the organic phase, concentrate it, and purify the crude this compound, for example, by crystallization.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general HPLC method for the quantification of this compound.[4][5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5 mmol/L ammonium acetate) in a ratio of approximately 86:14 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 249 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 0.1–200 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Mechanism of action of this compound in invertebrates.
References
- 1. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 2. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 13. toku-e.com [toku-e.com]
- 14. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Milbemycin A4 oxime from its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is Milbemycin oxime and what are its main components?
A1: Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine.[1] It is a semi-synthetic macrolide derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[2] The drug substance is primarily a mixture of two homologous oximes: this compound (approximately 80%) and Milbemycin A3 oxime (approximately 20%).[3][4][5]
Q2: What are the common impurities associated with this compound?
A2: Impurities in Milbemycin oxime can originate from the fermentation process, chemical synthesis (oximation), and degradation. Common related substances include process-related impurities and degradation products formed under stress conditions like acid, base, oxidation, heat, and light.[6][7][8] Some identified impurities include Milbemycin A4, Milbemycin A4 keto analog (Impurity E), and various degradation products.[9][10][11] Forced degradation studies have identified up to twelve major degradation products.[3][12] Three new isomer impurities, identified as 14-desmethyl-14-ethyl-MO A4, 24-desmethyl-24-ethyl-MO A4, and 12-desmethyl-12-ethyl-MO A4, have also been isolated and characterized.[7][13]
Q3: What analytical techniques are typically used for the separation and analysis of this compound and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the separation and analysis of this compound and its related substances.[4][6] Reversed-phase HPLC with C18 columns is frequently employed.[5][6][7]
Q4: Why are forced degradation studies important for this compound?
A4: Forced degradation studies, as recommended by ICH guidelines, are crucial to identify potential degradation products that may arise during the shelf life of the drug substance.[3][8][12] These studies help in developing stability-indicating analytical methods and understanding the degradation pathways of the molecule, ensuring the safety and efficacy of the final product.[14]
Troubleshooting Guide
Issue 1: Poor separation between this compound and its related impurities.
-
Question: I am observing poor resolution between the main peak of this compound and a closely eluting impurity. What can I do to improve the separation?
-
Answer:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good resolution. Several different mobile phase systems have been successfully used. Consider adjusting the ratio of your organic and aqueous phases. For example, a gradient elution with a mobile phase consisting of water/acetonitrile (B52724) and ethanol/isopropanol has been shown to be effective.[3][12] Another option is an isocratic mobile phase of 0.05% phosphoric acid in water and a mixture of methanol (B129727) and acetonitrile.[6][7]
-
Change the Column: If mobile phase optimization is insufficient, consider using a different column. A HALO C18 column (100 × 4.6 mm, 2.7 µm) has been reported to provide good separation.[3][12] Alternatively, a Supelco Ascentis Express C18 column (100 mm × 3.0 mm, 2.7 µm) has also been used successfully.[6][7]
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. A column temperature of 50 °C has been used in a validated HPLC method.[6][7]
-
Issue 2: Unidentified peaks appearing in the chromatogram.
-
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. How can I identify them?
-
Answer:
-
Perform Forced Degradation Studies: The unknown peaks could be degradation products. Subjecting the Milbemycin oxime sample to stress conditions (acid, base, oxidation, heat, photolysis) can help to generate these impurities at higher levels, facilitating their identification.[3][8][12]
-
Use LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation of unknown impurities. By analyzing the fragmentation patterns, you can propose structures for the unknown peaks.[3][12] The protonated molecules [M+H]⁺ for Milbemycin A3 oxime (m/z 542.2) and this compound (m/z 556.2) can be used as a reference.[4]
-
Issue 3: Inconsistent retention times.
-
Question: The retention times for my this compound and impurity peaks are shifting between injections. What could be the cause?
-
Answer:
-
Ensure System Equilibration: Before starting a sequence of analyses, ensure that the HPLC system, particularly the column, is fully equilibrated with the mobile phase. Insufficient equilibration can lead to drifting retention times.
-
Check for Leaks: Any leaks in the HPLC system can cause fluctuations in the flow rate and pressure, leading to inconsistent retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in the composition of the mobile phase can affect retention times. Premixing the mobile phase components can help ensure consistency.
-
Column Temperature Control: Use a column oven to maintain a constant and stable temperature, as fluctuations in ambient temperature can affect retention times.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HALO C18 (100 × 4.6 mm, 2.7 µm)[3][12] | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[6][7] | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Water/Acetonitrile (60/40, v/v)[3][12] | 0.05% Phosphoric acid in water (30% v/v)[6][7] | 0.5 mmol/L Ammonium acetate (B1210297) buffer (14%)[5] |
| Mobile Phase B | Ethanol/Isopropanol (50/50, v/v)[3][12] | Methanol/Acetonitrile (6:4, v/v) (70% v/v)[6][7] | Acetonitrile (86%)[5] |
| Elution Type | Gradient[3][12] | Isocratic[6][7] | Isocratic[5] |
| Flow Rate | Not specified | 0.5 mL/min[6][7] | 1 mL/min[5] |
| Column Temp. | Not specified | 50 °C[6][7] | 25 °C[5] |
| Detection | Not specified | 244 nm[6][7] | 249 nm[5] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1% to 120% of target concentration | [6] |
| 0.1–200 μg/mL | [5] | |
| 2.5–250 ng/mL (in plasma) | [4] | |
| Limit of Quantification (LOQ) | 0.1% of analytical concentration | [6] |
| 0.05 μg/mL | [5] | |
| 2.5 ng/mL (in plasma) | [4] | |
| Limit of Detection (LOD) | 0.03% of analytical concentration | [6] |
| 0.025 μg/mL | [5] | |
| Accuracy (Recovery) | 96.91–100.62% (in plasma) | [4] |
| Precision (%RSD) | < 1.35% | [5] |
| Intraday: 1.69–8.34% (in plasma) | [4] | |
| Interday: 4.54–9.98% (in plasma) | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Milbemycin Oxime and Related Substances [6][7]
-
Instrumentation: HPLC system with UV detector.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 30% (v/v) 0.05% phosphoric acid in aqueous solution and 70% (v/v) of a methanol and acetonitrile mixture (6:4, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 244 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to achieve the desired concentration.
Protocol 2: Gradient HPLC Method for Separation of Degradation Products [3][12]
-
Instrumentation: HPLC system with a suitable detector (e.g., UV or MS).
-
Column: HALO C18 (100 × 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v).
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v).
-
Elution: A gradient elution program should be developed to achieve separation of the drug substance from its degradation products. The specific gradient profile will need to be optimized based on the complexity of the sample.
-
Sample Preparation: Prepare samples of the drug substance that have been subjected to forced degradation conditions (acid, base, oxidation, heat, photolysis).
Visualizations
Caption: Workflow for the separation and identification of this compound impurities.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. toku-e.com [toku-e.com]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. allmpus.com [allmpus.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Avermectins for Flea Control: Selamectin vs. the Ailbemycin Class
A critical review of two powerful parasiticides reveals key differences in their application and efficacy in the management of flea infestations in companion animals. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of selamectin (B66261) and the ailbemycin class of compounds, with a focus on milbemycin oxime, for flea control, supported by experimental data and methodological insights.
Introduction
Effective flea control is a cornerstone of companion animal health, preventing discomfort, allergic reactions, and the transmission of vector-borne diseases. Among the arsenal (B13267) of available ectoparasiticides, macrocyclic lactones have proven to be a highly effective class of compounds. This guide provides a comparative analysis of two prominent macrocyclic lactones: selamectin, a widely used topical agent, and compounds of the ailbemycin family, with a specific focus on milbemycin oxime, which is typically formulated in oral combination products.
It is important to clarify a potential point of confusion in nomenclature. The term "ailbemycin A4 oxime" is not standard in veterinary parasitology literature. The relevant and widely studied compound within this chemical family used for parasite control in companion animals is milbemycin oxime . This guide will proceed with the scientifically recognized nomenclature.
Mechanism of Action
Both selamectin and milbemycin oxime belong to the macrocyclic lactone class and share a similar primary mechanism of action. They are potent potentiators of ligand-gated chloride ion channels in the nervous system of invertebrates.
Selamectin: As an avermectin, selamectin primarily targets glutamate-gated chloride channels in the nerve and muscle cells of parasites.[1][2][3][4] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[1] This disruption of normal nerve signal transmission causes flaccid paralysis and ultimately, the death of the parasite.[1] Selamectin has a high affinity for invertebrate neuronal channels and a low affinity for mammalian channels, and it does not readily cross the blood-brain barrier in most dog breeds, contributing to its favorable safety profile.[2]
Milbemycin Oxime: Milbemycin oxime, a derivative of milbemycin, also acts on glutamate-gated chloride channels in invertebrates.[5][6] It can also potentiate the action of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter, at GABA-gated chloride channels.[6][7] The resulting influx of chloride ions leads to hyperpolarization, paralysis, and death of the parasite.[5] Similar to selamectin, its selective toxicity is due to its higher affinity for invertebrate nerve and muscle cells and its limited ability to cross the mammalian blood-brain barrier.[4]
Figure 1: Simplified signaling pathway for the mechanism of action of macrocyclic lactones like selamectin and milbemycin oxime in invertebrates.
Flea Control Efficacy: A Comparative Overview
Direct comparative studies between standalone milbemycin oxime and selamectin for flea control are scarce, primarily because milbemycin oxime is most commonly used in combination with other adulticides for this purpose. In fact, one study demonstrated that milbemycin oxime administered alone did not show any flea efficacy.[2] Therefore, this comparison will consider the efficacy of selamectin as a standalone product and milbemycin oxime as part of a combination product, typically with an isoxazoline (B3343090) like lotilaner (B608639).
Selamectin Efficacy
Selamectin is a well-established topical treatment for flea control in both dogs and cats. Numerous studies have demonstrated its high efficacy against adult fleas and its ability to control flea infestations.
| Study Type | Animal | Treatment | Efficacy Metric | Time Point | Result | Citation |
| Laboratory Study | Dogs & Cats | Single topical dose (≥6 mg/kg) | Reduction in geometric mean adult flea counts | Day 7, 14, 21 | ≥98.9% | [8] |
| Laboratory Study | Dogs & Cats | Single topical dose (≥6 mg/kg) | Reduction in C. felis | Day 30 | ≥98.0% | [8] |
| Field Study | Dogs & Cats | Topical application every 30 days | Reduction in geometric mean flea counts | Day 30 | 90.6% | [9] |
| Field Study | Dogs & Cats | Topical application every 30 days | Reduction in geometric mean flea counts | Day 60 | 97.0% | [9] |
| Field Study | Dogs & Cats | Topical application every 30 days | Reduction in geometric mean flea counts | Day 90 | 98.0% | [9] |
Table 1: Summary of Selamectin Efficacy Data against Fleas (Ctenocephalides felis)
Milbemycin Oxime in Combination Products
Milbemycin oxime is frequently combined with other parasiticides, such as isoxazolines (e.g., lotilaner in Credelio® Plus), to provide broad-spectrum protection against both ecto- and endoparasites.[1][3][5][8][10] In these formulations, the isoxazoline component is primarily responsible for the rapid and persistent flea and tick control.
While specific data isolating the contribution of milbemycin oxime to flea control in these combination products is not available, the efficacy of the combined product is well-documented.
| Study Type | Animal | Treatment | Efficacy Metric | Time Point | Result | Citation |
| Field Study | Dogs | Lotilaner (20.0-41.5 mg/kg) + Milbemycin Oxime (0.75-1.53 mg/kg) orally, once monthly | Reduction in mean live flea counts from baseline | Day 14 | 99.2% | [11] |
| Field Study | Dogs | Lotilaner (20.0-41.5 mg/kg) + Milbemycin Oxime (0.75-1.53 mg/kg) orally, once monthly | Reduction in mean live flea counts from baseline | Day 28 | 99.4% | [11] |
| Field Study | Dogs | Lotilaner (20.0-41.5 mg/kg) + Milbemycin Oxime (0.75-1.53 mg/kg) orally, once monthly | Reduction in mean live flea counts from baseline | Day 56 | 99.9% | [11] |
| Field Study | Dogs | Lotilaner (20.0-41.5 mg/kg) + Milbemycin Oxime (0.75-1.53 mg/kg) orally, once monthly | Reduction in mean live flea counts from baseline | Day 84 | 100% | [11] |
Table 2: Summary of Flea Efficacy Data for a Combination Product Containing Milbemycin Oxime (Credelio® Plus)
Experimental Protocols for Flea Efficacy Studies
Standardized protocols are crucial for the evaluation of ectoparasiticide efficacy. The following outlines a typical experimental design for a controlled laboratory study to assess the efficacy of a flea control product in dogs or cats, based on guidelines from regulatory agencies like the EMA and the general methodology observed in published studies.[6][9][12][13]
-
Animal Selection and Acclimation:
-
Clinically healthy adult dogs or cats of a specific breed (e.g., Beagles for dogs, Domestic Shorthairs for cats) are used.
-
Animals are individually housed to prevent cross-contamination.
-
A pre-treatment acclimation period of at least 7 days is observed.
-
Animals are often pre-screened for their ability to maintain a flea infestation.
-
-
Randomization and Treatment Groups:
-
Animals are ranked based on pre-treatment flea counts and then randomly allocated to treatment groups (e.g., investigational product, placebo control, positive control).
-
A typical study includes a control group and one or more treatment groups.[12]
-
-
Flea Infestation:
-
Animals are infested with a known number of unfed adult cat fleas (Ctenocephalides felis), typically 100 fleas per animal.[9]
-
Infestations are performed at various time points, such as before treatment (for baseline) and at regular intervals after treatment to assess residual efficacy.
-
-
Treatment Administration:
-
The investigational product is administered according to the proposed label instructions (e.g., topically between the shoulder blades for selamectin, or orally for a milbemycin oxime combination tablet).
-
The control group receives a placebo.
-
-
Efficacy Assessment:
-
At specified time points after treatment and subsequent re-infestations (e.g., 24, 48, or 72 hours), live fleas are removed from each animal using a fine-toothed flea comb.
-
The number of live fleas on each animal is counted and recorded.
-
-
Data Analysis:
-
The geometric mean flea counts for each group are calculated at each time point.
-
The percentage of flea reduction is calculated using the formula: % Efficacy = [(Geometric Mean of Control Group - Geometric Mean of Treated Group) / Geometric Mean of Control Group] x 100
-
Figure 2: A generalized workflow for a laboratory-based flea efficacy study.
Conclusion
Selamectin is a well-established, effective standalone topical treatment for the control of flea infestations in both dogs and cats. Its mechanism of action, targeting glutamate-gated chloride channels, provides a high degree of safety and efficacy.
The term "ailbemycin A4 oxime" is not standard; the relevant compound is milbemycin oxime. While milbemycin oxime shares a similar mechanism of action with selamectin, it is not typically used as a standalone flea adulticide and has been shown to lack flea efficacy on its own. However, when combined with an isoxazoline like lotilaner in an oral formulation, it is part of a highly effective, broad-spectrum parasiticide that provides excellent flea control.
For researchers and drug development professionals, the choice between these compounds depends on the desired spectrum of activity, route of administration, and whether a standalone or combination therapy is being developed. Selamectin offers proven topical flea control, while milbemycin oxime is a valuable component in oral combination products that target a wider range of internal and external parasites. Future research could focus on direct, head-to-head comparisons of the most common combination products containing these macrocyclic lactones to provide a more nuanced understanding of their relative performance in clinical settings.
References
- 1. Credelio™ PLUS: Broad Spectrum Protection for Dogs [mypetandi.elanco.com]
- 2. Dose confirmation and non-interference evaluations of the oral efficacy of a combination of milbemycin oxime and spinosad against the dose limiting parasites, adult cat flea (Ctenocephalides felis) and hookworm (Ancylostoma caninum), in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) against natural flea and tick infestations on dogs presented as veterinary patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MilbeGuard (milbemycin oxime) Flavored Tablets for Animal Use - Drugs.com [drugs.com]
- 5. Credelio™ Plus provides all-round parasite control for dogs [my.elanco.com]
- 6. dvm360.com [dvm360.com]
- 7. drugs.com [drugs.com]
- 8. vetsurgeon.org [vetsurgeon.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) against natural flea and tick infestations on dogs presented as veterinary patients in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Milbemycin A4 Oxime and Moxidectin for Heartworm Chemoprophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent macrocyclic lactones, Milbemycin A4 oxime and moxidectin (B1677422), used in the prevention of heartworm disease (Dirofilaria immitis) in canines. The comparison focuses on their mechanism of action, pharmacokinetic profiles, and preventive efficacy, supported by experimental data.
Introduction and Chemical Classification
This compound and moxidectin both belong to the milbemycin subfamily of macrocyclic lactones (MLs), a class of endectocides widely used in veterinary medicine.[1][2] These compounds are derived from fermentation products of Streptomyces species.[2] Their primary application in this context is the elimination of the larval stages (L3 and L4) of Dirofilaria immitis, thereby preventing the development of adult worms that cause severe cardiopulmonary disease.[1][3][4]
Mechanism of Action
The primary mechanism of action for both milbemycin oxime and moxidectin is their effect on the parasite's nervous system. They bind selectively and with high affinity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[2][4][5] This binding increases the cell membrane's permeability to chloride ions, leading to an influx of these ions. The influx causes hyperpolarization of the nerve cell, which inhibits signal transmission, resulting in flaccid paralysis and eventual death of the parasite.[2][5] Mammalian hosts are largely unaffected due to the absence of GluCls and the low affinity of these drugs for mammalian GABA receptors, which are primarily protected by the blood-brain barrier.[2][4]
Figure 1: Simplified signaling pathway for Milbemycin Oxime and Moxidectin.
Comparative Efficacy
The standard for approval of heartworm preventives in laboratory studies is 100% efficacy.[6] While both drugs have historically met this standard against susceptible heartworm strains, recent research has focused on their comparative performance against macrocyclic lactone-resistant isolates.
Studies have demonstrated that moxidectin, particularly at higher doses, retains greater efficacy against resistant strains compared to milbemycin oxime. For instance, in a study using the JYD-34 resistant strain, a topical combination of imidacloprid (B1192907) and moxidectin showed 100% efficacy, whereas a milbemycin oxime/spinosad combination was 52.2% effective after three monthly treatments.[6] Similarly, against the ZoeLA resistant strain, six monthly doses of moxidectin (24 µg/kg) resulted in ≥96.1% efficacy, while Interceptor® Plus (milbemycin oxime/praziquantel) showed 21.2% efficacy.[3]
Table 1: Comparative Preventive Efficacy Against ML-Resistant D. immitis Strains
| Drug | Formulation/Product | Dose | D. immitis Strain | Efficacy (%) | Reference |
|---|---|---|---|---|---|
| Moxidectin | Topical (Advantage Multi®) | Label Dose | JYD-34 | 100% | [6] |
| Milbemycin Oxime | Oral (Trifexis®) | Label Dose | JYD-34 | 52.2% | [6] |
| Moxidectin | Oral | 24 µg/kg (6 doses) | ZoeLA | ≥96.1% | [3] |
| Milbemycin Oxime | Oral (Interceptor® Plus) | 0.5-1.2 mg/kg (6 doses) | ZoeLA | 21.2% | [3][7] |
| Moxidectin | Oral | 24 µg/kg (6 doses) | JYD-34 | ≥95.9% | [3] |
| Milbemycin Oxime | Oral (Interceptor® Plus) | 0.5-1.0 mg/kg (6 doses) | JYD-34 | 54.6% |[3][7] |
Note: Efficacy is calculated as the percentage reduction in adult worm count compared to untreated controls.
Pharmacokinetic Profiles
The pharmacokinetic properties of moxidectin are a key differentiator. It is highly lipophilic, leading to a larger volume of distribution and a significantly longer elimination half-life compared to other MLs.[1][3][8] This persistence in tissues, including adipose tissue where D. immitis larvae migrate, likely contributes to its high potency and sustained activity.[3]
Table 2: Comparative Pharmacokinetics in Beagle Dogs (Oral Administration)
| Parameter | Milbemycin Oxime | Moxidectin | Reference |
|---|---|---|---|
| Dose | Not specified | 250 µg/kg | [1] |
| Peak Plasma Conc. (Cmax) | Not specified | 234.0 ng/mL | [1][8] |
| Time to Cmax (Tmax) | 1-2 hours | 2-3 hours | [2][5] |
| Elimination Half-Life (t½) | ~1.6 days | ~25.9 days | [1][5][8] |
| Mean Residence Time (MRT) | Not specified | 696.6 hours (~29 days) |[1][8] |
Experimental Protocols
The evaluation of heartworm preventives follows a standardized experimental design to ensure reliable and comparable results.
General Protocol for Preventive Efficacy Studies
A typical laboratory study to determine the preventive efficacy of a test compound involves the following steps:
-
Animal Selection: Healthy, heartworm-negative dogs (often Beagles) of a specified age and weight are selected and acclimated.
-
Infection: Dogs are experimentally inoculated subcutaneously with a precise number (e.g., 50) of infective third-stage (L3) larvae of a specific D. immitis strain.[9][10]
-
Group Allocation: Animals are randomly allocated to treatment groups, including a negative control (placebo) group and one or more groups receiving the test article(s).[10]
-
Treatment Administration: A single dose or a series of monthly doses of the drug is administered. The first treatment is typically given 30 days after larval inoculation, which targets the late L3 and early L4 stages.[10][11] The D. immitis life cycle shows that larvae molt from L3 to L4 within the first 14 days post-infection.[12][13]
-
Observation: Dogs are monitored daily for general health and any adverse reactions to the treatment.[7]
-
Necropsy and Worm Recovery: Approximately 4-5 months after inoculation, all dogs are euthanized for necropsy.[9][10] The heart, pulmonary arteries, and associated vasculature are carefully examined to recover and count all adult male and female heartworms.
-
Efficacy Calculation: The geometric mean worm count of the treated group is compared to the negative control group to calculate the percentage efficacy.
Figure 2: Standard workflow for a heartworm preventive efficacy study.
Conclusion
Both milbemycin oxime and moxidectin are effective heartworm preventives. However, experimental data indicates key differences in their performance, particularly in the face of emerging drug resistance.
-
Efficacy: Moxidectin has demonstrated superior efficacy against multiple macrocyclic lactone-resistant strains of D. immitis when compared directly to milbemycin oxime in laboratory settings.[3][6][14]
-
Pharmacokinetics: Moxidectin's distinct pharmacokinetic profile, characterized by a long elimination half-life and high tissue distribution, likely contributes to its robust and sustained efficacy.[1][3]
For drug development professionals, these findings suggest that moxidectin's chemical properties may offer a more resilient option against less susceptible heartworm populations. Further research into optimizing moxidectin-based formulations and delivery systems could be a valuable avenue for ensuring long-term control of heartworm disease.
References
- 1. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive efficacy of four or six monthly oral doses of 24 µg/kg moxidectin compared to six monthly doses of Heartgard® Plus or Interceptor® Plus against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dirofilaria immitis | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 13. Heartworm Life-cycle | Heartworm Research, Texas [heartworm.com]
- 14. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
Cross-Resistance Patterns Between Milbemycin A4 Oxime and Other Macrocyclic Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance poses a significant threat to the control of parasitic diseases in both veterinary and human medicine. The macrocyclic lactones (MLs), a cornerstone of parasite control for decades, are not immune to this challenge. This guide provides a comparative analysis of cross-resistance between milbemycin A4 oxime and other prominent macrocyclic lactones, including ivermectin, selamectin (B66261), and moxidectin. The information presented herein is supported by experimental data to aid researchers in understanding the nuances of resistance and in the development of novel control strategies.
Comparative Efficacy Against Resistant Parasite Strains
The most extensively studied model for macrocyclic lactone resistance is the canine heartworm, Dirofilaria immitis. Several strains of D. immitis have been identified that exhibit reduced susceptibility to MLs. The following table summarizes the efficacy of milbemycin oxime and other MLs against these resistant strains in experimental infections in dogs. Efficacy is presented as the percentage reduction in adult worm counts compared to untreated controls.
| Macrocyclic Lactone | Resistant Strain | Efficacy (%) | Reference(s) |
| Milbemycin Oxime | JYD-34 | 52.2% | [1] |
| MP3 | 95.4% | ||
| ZoeLA | 21.2% | ||
| Ivermectin | JYD-34 | 29.0% | [1] |
| MP3 | 95.6% | ||
| ZoeLA | 18.7% | ||
| Selamectin | JYD-34 | 28.8% | [1] |
| MP3 | 95.5% | ||
| Moxidectin (Topical) | JYD-34 | 100% | [1] |
| MP3 | 100% | ||
| Moxidectin (Oral) | ZoeLA | ≥ 96.1% | |
| JYD-34 | Not directly compared in the same study |
Key Observations:
-
Significant cross-resistance is observed among ivermectin, milbemycin oxime, and selamectin against the JYD-34 and ZoeLA strains of D. immitis.
-
Moxidectin, particularly the topical formulation, has demonstrated high efficacy against strains of D. immitis that are resistant to other MLs.[1]
-
The MP3 strain appears to be less resistant to ivermectin, milbemycin oxime, and selamectin compared to the JYD-34 and ZoeLA strains.
Mechanisms of Resistance
The primary mechanism of action for macrocyclic lactones is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite. Resistance to MLs is multifactorial and not yet fully elucidated. However, two main mechanisms are thought to play a significant role:
-
Alterations in Drug Efflux: Overexpression of P-glycoprotein (P-gp) and other ABC transporters can actively pump the drug out of the parasite's cells, reducing the intracellular concentration at the target site. This is a common mechanism of multidrug resistance.
-
Target Site Modifications: Mutations in the genes encoding subunits of the GluCls can reduce the binding affinity of macrocyclic lactones, thereby diminishing their effect.
The diagram below illustrates the proposed signaling pathway and the points at which resistance mechanisms can interfere with the drug's action.
Caption: Mechanism of action of macrocyclic lactones and points of resistance.
Experimental Protocols
In Vivo Efficacy Study (Heartworm)
The following is a generalized protocol for assessing the in vivo efficacy of macrocyclic lactones against resistant Dirofilaria immitis in dogs.
-
Animal Selection: Use purpose-bred, heartworm-naive dogs.
-
Infection: Experimentally infect dogs with a known number of third-stage (L3) larvae of a specific resistant strain of D. immitis.
-
Treatment Groups: Randomly allocate dogs to treatment groups (e.g., milbemycin oxime, ivermectin, moxidectin, placebo control).
-
Dosing: Administer the drugs according to the manufacturer's recommended dosage and schedule.
-
Necropsy: Euthanize the dogs at a predetermined time post-infection (typically 5-6 months) and recover adult heartworms from the heart and pulmonary arteries.
-
Efficacy Calculation: Calculate the percentage efficacy by comparing the mean number of worms in the treated groups to the mean number of worms in the control group.
In Vitro Larval Migration Inhibition Assay (LMIA)
While in vivo studies are the gold standard for efficacy, in vitro assays can be useful for screening and mechanistic studies. However, it is important to note that for D. immitis, the LMIA has not been shown to reliably differentiate between resistant and susceptible strains.[2]
-
Larval Preparation: Obtain third-stage (L3) larvae of the parasite to be tested.
-
Drug Incubation: Incubate the L3 larvae in multi-well plates containing various concentrations of the macrocyclic lactones or a control medium.
-
Migration Setup: After incubation, transfer the larvae to a migration apparatus consisting of a fine mesh screen that allows only motile larvae to pass through.
-
Quantification: Count the number of larvae that have successfully migrated through the mesh after a set period.
-
Data Analysis: Calculate the percentage of inhibition of migration for each drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of larval migration).
The workflow for a typical LMIA is depicted in the diagram below.
References
- 1. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the larval migration inhibition assay for detecting macrocyclic lactone resistance in Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Showdown: Milbemycin A4 Oxime's Anthelmintic Efficacy Compared
For researchers and drug development professionals, this guide provides a comprehensive in-vivo comparison of Milbemycin A4 oxime's anthelmintic activity against other leading compounds. Data-driven insights and detailed experimental protocols offer a clear perspective on its performance in combating key nematode parasites in canine and feline models.
This compound, a macrocyclic lactone, has demonstrated broad-spectrum efficacy against a variety of internal parasites. This guide synthesizes data from multiple in-vivo studies to objectively compare its performance against other commercially available anthelmintics, including ivermectin and a febantel (B1672320)/pyrantel (B1679900) embonate combination.
Comparative Efficacy of this compound
The following tables summarize the quantitative outcomes of in-vivo studies, offering a direct comparison of this compound's efficacy against other anthelmintic agents in reducing worm and egg counts for various nematode species.
Canine Studies
Table 1: Efficacy Against Dirofilaria immitis (Heartworm) in Dogs [1][2]
| Treatment Group | Dosage | Treatment Duration | Adult Worm Count Reduction (%) |
| This compound (MBO) | 500 µg/kg | 12 months (starting 4 months post-infection) | 41.4% |
| Ivermectin (IVM) | 6 µg/kg | 12 months (starting 4 months post-infection) | 95.1% (P < 0.01 vs. MBO) |
| This compound (MBO) | 500 µg/kg | 13 months (starting 3 months post-infection) | 96.8% |
| Ivermectin (IVM) | 6 µg/kg | 13 months (starting 3 months post-infection) | 97.7% |
Table 2: Efficacy Against Toxocara canis (Roundworm) in Dogs [3][4]
| Treatment Group | Dosage | Treatment Regimen | Outcome |
| This compound (+ Praziquantel (B144689), Lufenuron) | 0.5 mg/kg (Milbemycin Oxime) | Every 4 weeks from 2 to 26 weeks of age | Lower average fecal egg counts and more frequent absence of eggs compared to the febantel/pyrantel embonate group. |
| Febantel/Pyrantel Embonate (+ Praziquantel) | 15.0 mg/kg (Febantel), 14.4 mg/kg (Pyrantel Embonate) | Every 2 weeks from 2 to 12 weeks of age, then at 26 weeks | Significantly reduced egg shedding. |
Table 3: Efficacy Against Trichuris vulpis (Whipworm) in Dogs [5]
| Treatment Group | Dosage | Efficacy (Worm Removal) |
| This compound | 0.55 to 0.86 mg/kg | 97% |
Feline Studies
Table 4: Efficacy Against Ancylostoma tubaeforme (Hookworm) in Cats [6][7]
| Treatment Group (Milbemycin Oxime + Praziquantel) | Treatment Time Post-Infection | Worm Reduction (%) | Egg Count Reduction (%) |
| Group 1 | 12 days (against L4 larvae) | 94.7% | >99% |
| Group 2 | 33 days (against adult worms) | 99.2% | >99% |
Experimental Protocols
Detailed methodologies for the key comparative studies are outlined below, adhering to the principles of the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anthelmintics.[8][9]
Protocol 1: Canine Heartworm Efficacy Study (this compound vs. Ivermectin)[1][2]
-
Animal Model: 21 heartworm-naive Beagle dogs.
-
Infection: Each dog was subcutaneously inoculated with 50 infective third-stage larvae (L3) of Dirofilaria immitis.
-
Treatment Groups:
-
Group A (MBO-4): 5 dogs received this compound (500 µg/kg) monthly for 12 months, starting 4 months post-infection.
-
Group B (IVM-4): 5 dogs received Ivermectin (6 µg/kg) monthly for 12 months, starting 4 months post-infection.
-
Group C (MBO-3): 3 dogs received this compound (500 µg/kg) monthly for 13 months, starting 3 months post-infection.
-
Group D (IVM-3): 3 dogs received Ivermectin (6 µg/kg) monthly for 13 months, starting 3 months post-infection.
-
Control Group: 5 dogs remained as non-medicated controls.
-
-
Outcome Assessment:
-
Blood samples were collected monthly to monitor for microfilariae and heartworm antigen.
-
At 16 months post-infection, dogs were euthanized, and adult heartworms were recovered and counted.
-
-
Statistical Analysis: Worm counts were compared between groups to determine the percentage reduction relative to the control group.
Protocol 2: Canine Roundworm Efficacy Study (this compound vs. Febantel/Pyrantel Embonate)[3][4]
-
Animal Model: 104 suckling pups with naturally acquired Toxocara canis infections from three different kennels.
-
Treatment Groups:
-
Group 1 (Milbemycin-based): Pups received a combination product containing a minimum of 0.5 mg/kg this compound every 4 weeks, from 2 to 26 weeks of age.
-
Group 2 (Febantel/Pyrantel-based): Pups received a combination product containing a minimum of 15.0 mg/kg febantel and 14.4 mg/kg pyrantel embonate every 2 weeks from week 2 to week 12, and then a final dose at 26 weeks of age.
-
-
Outcome Assessment: Fecal egg counts for Toxocara were determined for each pup every two weeks from the start of the study until 26 weeks of age.
-
Statistical Analysis: Average fecal egg counts and the frequency of negative fecal samples were compared between the two treatment groups.
Protocol 3: Feline Hookworm Efficacy Study (this compound)[6][7]
-
Animal Model: 24 young domestic shorthair cats.
-
Infection: Each cat was experimentally infected with approximately 300 infective third-stage (L3) larvae of Ancylostoma tubaeforme.
-
Treatment Groups:
-
Group 1 (L4 Efficacy): 8 cats were treated with a combination tablet of 4 mg Milbemycin Oxime and 10 mg praziquantel 12 days post-infection.
-
Group 2 (Adult Efficacy): 8 cats were treated with the same combination tablet 33 days post-infection.
-
Group 3 (Control): 8 cats received a placebo tablet.
-
-
Outcome Assessment:
-
Fecal egg counts were performed periodically.
-
At 40-41 days post-infection, all cats were euthanized, and the number of adult worms was determined.
-
-
Statistical Analysis: The geometric mean of eggs per gram of feces and the geometric mean number of worms were compared between the treated and placebo groups to calculate the percentage reduction.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in the in-vivo validation and the mechanism of action, the following diagrams are provided.
Caption: In-vivo anthelmintic validation workflow.
Caption: Mechanism of action of this compound.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. [PDF] Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. | Semantic Scholar [semanticscholar.org]
- 3. Comparative effects of milbemycin oxime-based and febantel-pyrantel embonate-based anthelmintic tablets on Toxocara canis egg shedding in naturally infected pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Milbemycin A4 Oxime Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different Milbemycin A4 oxime formulations based on publicly available experimental data. This compound is a potent endectocide widely used in veterinary medicine for the prevention of heartworm disease and the treatment of other parasitic infections in dogs. Understanding the bioequivalence of various formulations is crucial for ensuring comparable efficacy and safety profiles between innovator and generic products, as well as for the development of novel delivery systems.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of different this compound formulations from various studies. These parameters are essential for assessing the rate and extent of drug absorption.
Table 1: Comparison of a Tablet Formulation and a Nanoemulsion Formulation in Pekingese Dogs
| Formulation | Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (h·µg/mL) | Absolute Bioavailability (%) |
| Tablet | 1 | 0.33 ± 0.07 | 2.47 ± 1.90 | 4.87 ± 3.33 | 51.44 ± 21.76 |
| Nanoemulsion | 1 | 8.87 ± 1.88 | 0.33 ± 0.13 | 8.82 ± 2.62 | 99.26 ± 12.14 |
Data from a study in six clinically healthy Pekingese dogs.[1]
Table 2: Pharmacokinetic Parameters of a Reference Milbemycin Oxime Product
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) |
| Reference Product Tablet | ~ 716.47 | ~ 1.55 | ~ 20095.89 |
Summary data from a bioequivalence study.[2]
Table 3: Bioequivalence Assessment of a Generic vs. Reference Flavored Tablet in Beagle Dogs
| Study Outcome | Conclusion |
| Bioequivalence | The 90% confidence intervals for the pivotal parameters (AUC and Cmax) were within the predefined acceptance limits of 80-125%. Bioequivalence was demonstrated between the generic and the reference product. |
Based on a two-way, single-dose crossover bioequivalence study in 24 healthy Beagle dogs.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for understanding how the bioequivalence of this compound formulations is evaluated.
Bioequivalence Study of a Generic vs. Reference Formulation
A pivotal in vivo blood-level bioequivalence study was conducted to compare a generic Milbemycin Oxime flavored tablet to the reference listed new animal drug (RLNAD).[3]
-
Study Design: A randomized, two-period, two-treatment, single-dose crossover study design was implemented.[3] This design allows for each animal to serve as its own control, minimizing variability.
-
Animal Subjects: The study utilized 24 healthy Beagle dogs.[3] Beagles are a commonly used breed in pharmacokinetic studies due to their uniform size and predictable physiology.
-
Dosing: A single oral dose of the 5.75 mg milbemycin oxime tablet (either test or reference product) was administered to each dog.[3]
-
Washout Period: A washout period was observed between the two treatment periods to ensure the complete elimination of the drug from the animals' systems before the next treatment.
-
Blood Sampling: Blood samples were collected from each dog at predetermined time points to characterize the plasma concentration-time profile of milbemycin oxime.
-
Analytical Method: Plasma concentrations of the A3 and A4 analytes of milbemycin oxime were measured using a validated bioanalytical method.[3]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters evaluated were the area under the curve (AUC) and the maximum plasma concentration (Cmax). The time to maximum concentration (Tmax) was also assessed.[3]
-
Statistical Analysis: Bioequivalence was determined by constructing a 90% confidence interval for the ratio of the geometric means of the pivotal parameters (AUC and Cmax) for the test and reference products. The acceptance criteria for bioequivalence are that the confidence interval must fall within 80% and 125%.[3]
Pharmacokinetic Study of a Tablet vs. Nanoemulsion Formulation
This study aimed to characterize and compare the pharmacokinetic profiles of a standard tablet formulation and a novel nanoemulsion formulation of milbemycin oxime.[1]
-
Study Design: A single-dose, three-way crossover study was conducted where each dog received an intravenous (IV) injection, an oral tablet, and an oral nanoemulsion of milbemycin oxime.[1] The IV administration allows for the determination of absolute bioavailability.
-
Animal Subjects: Six clinically healthy Pekingese dogs were used in this study.[1]
-
Dosing: A single dose of 1 mg/kg body weight of milbemycin oxime was administered for each formulation.[1]
-
Blood Sampling: Blood samples were collected at various time points after administration to determine the plasma concentration of milbemycin oxime.[1]
-
Analytical Method: Milbemycin oxime concentrations in plasma were measured using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and absolute bioavailability.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a bioequivalence study of oral drug formulations in dogs.
Caption: Experimental workflow for a canine bioequivalence study.
References
A Comparative Analysis of Milbemycin A4 Oxime Efficacy in Parasite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Milbemycin A4 oxime efficacy trials, offering an objective comparison with alternative treatments. The data presented is compiled from various studies to aid in research and development efforts within the field of veterinary parasitology. Detailed experimental protocols for key studies are included to ensure transparency and facilitate the replication of findings.
Efficacy of this compound Against Key Parasites
This compound, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against a variety of internal and external parasites in companion animals. Its efficacy, both as a standalone treatment and in combination with other parasiticides, has been demonstrated in numerous clinical trials.
Control of Intestinal Nematodes
This compound has shown high efficacy against common intestinal worms in both dogs and cats.
Table 1: Efficacy of this compound Against Toxocara cati (Roundworm) in Cats
| Treatment Group | Number of Animals | Efficacy (%) | p-value | Reference |
| Milbemycin oxime (4 mg) + Praziquantel (B144689) (10 mg) | 20 | 96.53 (against L4 larvae) | p=0.0002 | [1][2] |
| Placebo | 20 | - | - | [1][2] |
| Milbemycin oxime (4 mg) + Praziquantel (10 mg) | 11 | 95.90 (against adult worms) | p=0.0043 | [1][2] |
| Placebo | 11 | - | - | [1][2] |
In a comparative study against Toxocara canis in dogs, a combination of afoxolaner (B517428) and milbemycin oxime demonstrated a significant reduction in positive cases over 28 days compared to an ivermectin and praziquantel combination[3].
Table 2: Comparative Efficacy Against Toxocara canis in Dogs
| Treatment Group | Day 7 Reduction (%) | Day 14 Reduction (%) | Day 28 Reduction (%) | Reference |
| Afoxolaner + Milbemycin oxime | 78 | 90 | 96 | [3] |
| Ivermectin + Praziquantel | 61 | 77 | 70 | [3] |
Against Ancylostoma caninum (hookworm) in dogs with naturally acquired infections, milbemycin oxime demonstrated a 97.8% efficacy[4]. In experimentally induced infections, a single treatment showed 96.5% efficacy, which increased to 99.5% after a second treatment[5].
Prevention of Heartworm Disease
Milbemycin oxime is widely used for the prevention of heartworm disease (Dirofilaria immitis). In a field study, a combination of milbemycin oxime and lotilaner (B608639) provided 100% prevention of heartworm disease in dogs over 11 consecutive monthly treatments[6].
However, in cases of delayed treatment initiation, ivermectin has shown superior efficacy. When monthly prophylactic dosing was started 4 months after infection, ivermectin was significantly more effective (>95%) than milbemycin oxime (41.4%) in reducing adult worm counts[7]. When treatment was initiated 3 months post-infection, both drugs showed high efficacy (ivermectin: 97.7%, milbemycin oxime: 96.8%)[7].
Efficacy Against Mites
This compound is also effective against various mite species.
For the treatment of generalized demodicosis in dogs caused by Demodex spp., a combination of afoxolaner and milbemycin oxime resulted in a significant reduction in mite numbers, with 82.4% of dogs becoming negative by day 28 after a single dose[8]. High-dose daily oral administration of milbemycin oxime alone has also been shown to be effective[9].
In cats with ear mite infestations (Otodectes cynotis), while specific efficacy data for milbemycin oxime from the searched studies is limited, selamectin (B66261), another macrocyclic lactone, has demonstrated 100% efficacy in naturally acquired infestations[10]. A combination of selamectin and sarolaner (B610696) also showed high efficacy of over 99%[11].
Experimental Protocols
Efficacy Against Toxocara cati in Cats
-
Study Design: Two controlled studies were conducted to evaluate the efficacy against fourth-stage larvae and adult T. cati.
-
Animals: Domestic shorthair cats, free of parasites.
-
Infection: Cats were inoculated with 500 embryonated T. cati eggs.
-
Treatment:
-
Larval study: 20 cats were allocated to two groups four weeks after inoculation. One group received a combination of 4 mg milbemycin oxime and 10 mg praziquantel, while the control group received a placebo.
-
Adult worm study: 13 kittens were inoculated, and 11 confirmed infected animals were allocated to two groups 45 days after inoculation for the same treatment regimen.
-
-
Outcome Assessment: Seven days after treatment, all animals were euthanized, and the number of worms was counted. The percentage reduction in worm count in the treated group was calculated compared to the control group.[1][2]
Efficacy Against Ancylostoma caninum in Dogs (Naturally Acquired)
-
Study Design: A double-blind, placebo-controlled study.
-
Animals: 26 mixed-breed dogs with naturally acquired A. caninum infections.
-
Treatment: Dogs were ranked and paired based on fecal egg counts and randomly assigned to receive either milbemycin oxime (0.5 mg/kg) or a placebo.
-
Outcome Assessment: Fecal egg counts were performed on days 3 and 7 post-treatment. On day 7, dogs were euthanized, and adult worms were recovered and counted. Efficacy was calculated based on the reduction in worm numbers in the treated group compared to the placebo group.[4]
Visualizing the Mechanism and Workflow
To better understand the biological activity and the experimental process, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for efficacy trials.
Caption: Mechanism of action of Milbemycin Oxime in parasites.
Caption: A typical experimental workflow for efficacy trials.
References
- 1. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hemopet.org [hemopet.org]
- 3. journalijcar.org [journalijcar.org]
- 4. Effect of milbemycin oxime against Ancylostoma caninum in dogs with naturally acquired infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) for the prevention of heartworm disease (Dirofilaria immitis) in client-owned dogs in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meritresearchjournals.org [meritresearchjournals.org]
- 8. jarvm.com [jarvm.com]
- 9. Clinical efficacy of increased dosages of milbemycin oxime for treatment of generalized demodicosis in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of selamectin in the treatment of naturally acquired aural infestations of otodectes cynotis on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a new spot-on formulation of selamectin plus sarolaner in the treatment of Otodectes cynotis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Milbemycins, a class of macrolide antibiotics derived from Streptomyces species, have garnered significant attention in the agricultural and veterinary sectors due to their potent insecticidal, acaricidal, and anthelmintic properties.[1][2][3] Their efficacy is coupled with low mammalian toxicity and a favorable environmental profile, making them a cornerstone for pest and parasite control.[1][2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various milbemycin analogs, supported by experimental data, to inform the rational design of new and more effective derivatives.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mode of action of milbemycins in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[5] These channels, which are unique to invertebrates, play a crucial role in neurotransmission.[5] Milbemycins bind to these channels, leading to an increased influx of chloride ions into nerve and muscle cells.[6] This influx causes hyperpolarization of the cell membrane, resulting in the inhibition of nerve signal transmission, which ultimately leads to paralysis and death of the parasite or pest.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. US4144352A - Milbemycin compounds as anthelmintic agents - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Milbemycin A4 Oxime Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Milbemycin A4 oxime, a key component of the broad-spectrum antiparasitic agent, milbemycin oxime. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active ingredient. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of various validated analytical methods for the quantification of this compound. This allows for a direct comparison of key validation parameters to aid in method selection based on specific research or quality control needs.
| Method | Analyte | Linearity Range | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV [1] | Milbemycin Oxime | 0.1% to 120% of analytical concentration | Not explicitly stated | Not explicitly stated | 0.03% of analytical concentration | 0.1% of analytical concentration |
| RP-HPLC [2][3] | Milbemycin Oxime | 20-80 µg/mL | 100.20% to 100.23%[3] | 1.3 (%RSD for repeatability)[3] | Not explicitly stated | Not explicitly stated |
| LC-MS/MS [4][5] | Milbemycin Oxime | 2.5–250 ng/mL | 91.78–101.33% (interday)[4] | 4.54–9.98% (interday)[4] | Not explicitly stated | 2.5 ng/mL[4][5] |
| LC-MS [6] | Milbemycin Oxime | 2.0–500 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2.0 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Stability-Indicating HPLC-UV Method[7]
This method is suitable for the assay of Milbemycin oxime and the estimation of its related compounds in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size).[7]
-
Mobile Phase: An isocratic mobile phase composed of 30% (v/v) of 0.05% phosphoric acid in aqueous solution and 70% (v/v) of a mixture of methanol (B129727) and acetonitrile (B52724) (6:4, v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 50°C.[7]
-
Detection Wavelength: 244 nm.[7]
-
Injection Volume: Not explicitly stated.
-
Sample Preparation: A standard stock solution of Milbemycin oxime is prepared in the mobile phase. Working standard solutions are prepared by serial dilution of the stock solution to construct a calibration curve.
RP-HPLC Method for Simultaneous Estimation[2][3]
This method is designed for the simultaneous estimation of Milbemycin Oxime and Lufenuron in bulk and tablet dosage forms.
-
Instrumentation: Waters HPLC system with a UV detector.[2]
-
Column: Inertsil – C18, ODS column (150 x 4.6 mm, 5µ).[2]
-
Mobile Phase: A mixture of Methanol and Water in a 70:30 v/v ratio.[2]
-
Elution Mode: Isocratic.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 253 nm.[3]
-
Sample Preparation: Standard stock solutions of Milbemycin oxime are prepared by dissolving an accurately weighed amount in the diluent. Working solutions are prepared by diluting the stock solution to the desired concentration range for linearity assessment.[2]
LC-MS/MS Method for Quantification in Plasma[4][5]
This high-throughput method is designed for the quantification of Milbemycin oxime in biological matrices such as cat plasma.[4][5]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[4]
-
Column: A C18 column is utilized for chromatographic separation.[5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate: Not explicitly stated.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[4]
-
Sample Preparation (Protein Precipitation): Acetonitrile is used for the precipitation of proteins from plasma samples. The supernatant is then filtered before injection into the LC-MS/MS system.[4][5]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analytical validation of this compound quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. jetir.org [jetir.org]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic activity of Milbemycin A4 oxime with other macrocyclic lactones, supported by experimental data. The following sections detail the in-vitro and in-vivo performance, experimental methodologies, and relevant biological pathways to offer a comprehensive resource for research and development in parasitology.
In-Vitro and In-Vivo Correlation: An Overview
This compound, a key component of the commonly used veterinary drug milbemycin oxime, is a potent endectocide effective against a broad spectrum of nematodes and arthropods.[1] Its mechanism of action, like other macrocyclic lactones, involves the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in invertebrates. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite.[1][2][3] While in-vitro assays are crucial for initial screening and understanding the mechanism of action, in-vivo studies provide the definitive measure of efficacy, reflecting the complex interplay of pharmacokinetics and host-parasite interactions.
Comparative Efficacy Data
The following tables summarize the available quantitative data from in-vitro and in-vivo studies, comparing the activity of this compound with other macrocyclic lactones, primarily ivermectin and moxidectin (B1677422).
Table 1: In-Vitro Anthelmintic Activity
While direct comparative in-vitro studies focusing on the anthelmintic IC50/EC50 of this compound are limited in publicly available literature, some studies provide valuable insights into its activity at specific concentrations.
| Compound | Parasite | Assay Type | Concentration | Effect | Reference |
| Milbemycin Oxime | Angiostrongylus cantonensis | Motility Assay | ≥ 10⁻⁹ g/ml | Inhibitory effects | [4] |
| Milbemycin Oxime | Angiostrongylus cantonensis | Motility Assay | 10⁻⁸ - 10⁻⁶ g/ml | Paralysis | [4] |
| Milbemycin Oxime | Dirofilaria immitis | Motility Assay | 10⁻⁷ g/ml | Slight inhibitory effects | [4] |
Note: Milbemycin oxime is a mixture of milbemycin A3 oxime and this compound.
Table 2: In-Vivo Efficacy Against Dirofilaria immitis (Heartworm) in Dogs
| Compound | Dosage | Treatment Schedule | Efficacy (Worm Reduction) | Reference |
| Milbemycin Oxime | 500 µg/kg | Monthly, starting 3 months post-infection | 96.8% | [1][5] |
| Ivermectin | 6 µg/kg | Monthly, starting 3 months post-infection | 97.7% | [1][5] |
| Milbemycin Oxime | 500 µg/kg | Monthly, starting 4 months post-infection | 41.4% | [1][5] |
| Ivermectin | 6 µg/kg | Monthly, starting 4 months post-infection | 95.1% | [1][5] |
| Moxidectin | 0.5 µg/kg | Single dose, 60 days post-infection | 100% | [4] |
| Milbemycin Oxime | 500 µg/kg | Single dose, 30 days post-infection | 100% | [4] |
Table 3: In-Vivo Efficacy Against Other Canine Nematodes
| Compound | Dosage | Parasite | Efficacy (Worm Reduction) | Reference |
| Milbemycin Oxime/Lufenuron | 500 µg/kg milbemycin oxime | Toxocara canis (naturally acquired) | 91.5% | [2][6] |
| Moxidectin | 170 µg/kg | Toxocara canis (naturally acquired) | No apparent efficacy | [2][6] |
| Milbemycin Oxime/Lufenuron | 500 µg/kg milbemycin oxime | Trichuris vulpis (naturally acquired) | 99.6% | [7] |
| Moxidectin | 170 µg/kg | Trichuris vulpis (naturally acquired) | 67.5% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
In-Vitro Larval Motility Assay
This protocol is adapted from methodologies used to assess the efficacy of anthelmintics against nematode larvae.
Objective: To determine the effect of this compound and other compounds on the motility of parasitic nematode larvae in vitro.
Materials:
-
Parasite larvae (e.g., Dirofilaria immitis microfilariae, third-stage larvae of other nematodes)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds (this compound, ivermectin, moxidectin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Larvae Preparation: Isolate and wash the nematode larvae from infected samples. Suspend the larvae in the culture medium at a known concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium. Ensure the final solvent concentration is not toxic to the larvae.
-
Assay Setup: Add a defined volume of the larval suspension to each well of a 96-well plate.
-
Add the different concentrations of the test compounds to the wells. Include a negative control (medium with solvent) and a positive control (a known paralytic agent).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 24, 48, 72 hours).
-
Motility Assessment: At specified time points, observe the motility of the larvae in each well using an inverted microscope. Motility can be scored visually (e.g., on a scale from 0 for no movement to 3 for vigorous movement) or quantified using automated tracking software.
-
Data Analysis: Calculate the percentage of motile larvae for each concentration and determine the IC50 or EC50 value, which is the concentration of the compound that inhibits the motility of 50% of the larvae.
In-Vivo Canine Heartworm Efficacy Study
This protocol outlines a typical experimental design for evaluating the efficacy of anthelmintics against Dirofilaria immitis in dogs.
Objective: To determine the in-vivo efficacy of this compound and other compounds in preventing the development of adult heartworms in dogs.
Animals:
-
Beagle dogs, naive to heartworm infection.
Procedure:
-
Acclimation and Allocation: Acclimate the dogs to the study conditions. Randomly allocate the dogs to different treatment groups (e.g., this compound, ivermectin, moxidectin, and a placebo control group).
-
Infection: Inoculate each dog subcutaneously with a standardized number of infective third-stage larvae (L3) of Dirofilaria immitis.
-
Treatment Administration: Administer the test compounds orally or via the specified route at the designated dosage and schedule. For prophylactic studies, treatment typically begins 30 days after infection and continues monthly.
-
Clinical Observations: Monitor the dogs daily for any adverse reactions to the treatment.
-
Blood Sampling: Collect blood samples at regular intervals to test for the presence of microfilariae and heartworm antigen.
-
Necropsy: At the end of the study period (typically 5-6 months post-infection), euthanize the dogs and perform a detailed necropsy.
-
Worm Recovery: Carefully dissect the heart and pulmonary arteries to recover, count, and identify all adult heartworms.
-
Efficacy Calculation: Calculate the percentage efficacy for each treatment group using the following formula: % Efficacy = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Mechanism of action of this compound in invertebrates.
Caption: Generalized experimental workflows for in-vitro and in-vivo anthelmintic efficacy testing.
References
- 1. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 2. d3ft8sckhnqim2.cloudfront.net [d3ft8sckhnqim2.cloudfront.net]
- 3. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. lab-rescue.org [lab-rescue.org]
- 7. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milbemycin A4 Oxime: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Milbemycin A4 oxime, a macrocyclic lactone with potent anthelmintic activity, adherence to proper disposal protocols is paramount to mitigate potential environmental and health risks. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for this compound.[1] Personal protective equipment (PPE) is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If handling the powdered form or creating aerosols, a NIOSH-approved respirator is necessary.[2]
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.[1][2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][2]
Waste Characterization and Segregation
This compound is classified as very toxic to aquatic organisms and must be treated as hazardous waste.[2][3][4] It is imperative to prevent its release into the environment, particularly into sewer systems or waterways.[3][4][5]
Key Waste Characteristics:
| Characteristic | Description |
| Toxicity | Harmful if swallowed or inhaled.[2] Very toxic to aquatic life with long-lasting effects.[2] |
| Physical Form | Can be a solid or part of a liquid formulation.[4][6] |
| Compatibility | Store separately from acids and bases.[7] |
All waste containing this compound, including contaminated labware, unused product, and cleaning materials, must be segregated from non-hazardous waste.
Step-by-Step Disposal Procedure
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][8] The container must be compatible with the chemical properties of this compound.
-
The label should prominently display "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration.
-
-
Accumulation:
-
Treatment and Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[5][10]
-
The primary recommended disposal method is through a licensed hazardous waste disposal company.[1][3][6] These companies can provide for the incineration of the material in a facility equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound. The rinsate must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[10]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. canbipharm.com [canbipharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. merck.com [merck.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
